molecular formula C15H26O2 B1162594 1,7-Diepi-8,15-cedranediol

1,7-Diepi-8,15-cedranediol

Cat. No.: B1162594
M. Wt: 238.37 g/mol
InChI Key: QKTKMDSUFFRLDB-UHFFFAOYSA-N
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Description

1,7-Diepi-8,15-cedranediol is a natural product found in Artemisia annua with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTKMDSUFFRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,7-Diepi-8,15-cedranediol: A Technical Guide to Its Natural Origin, Isolation, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid belonging to the cedrane (B85855) class of natural compounds. With the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol , this molecule is of interest for its potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its potential isolation, and an exploration of its likely biological activities and associated signaling pathways based on current research into structurally related compounds.

Natural Origin and Sources

The primary documented natural source of this compound is the leaves of Platycladus orientalis (L.) Franco, an evergreen coniferous tree in the cypress family Cupressaceae.[1] While direct quantitative analysis of this compound in P. orientalis is not extensively reported, the essential oil of its leaves is rich in various sesquiterpenoids, including the structurally similar α-cedrol. Given that many commercial cedarwood oils are derived from plants in the Cupressaceae family, it is plausible that this compound may also be a minor constituent of certain cedarwood essential oils.

Chemical Composition of Platycladus orientalis Leaf Essential Oil

The composition of essential oil from P. orientalis can vary based on geographical location, season, and extraction method. However, cedrane-type sesquiterpenoids are consistently identified as significant components.

Compound ClassKey ConstituentsReported Percentage Range (%)
Sesquiterpenoids α-Cedrol up to 20.3%
β-Caryophyllene2.0 - 14.3%
α-Humulene (α-caryophyllene)1.7 - 11.3%
Thujopseneup to 45% in wood oil
Monoterpenoids α-Pinene8.4 - 68.1%
3-Carene0.1 - 29.4%
Limoneneup to 7.2%
SabinenePresent
Other Terpinen-4-ol, Bornyl acetate (B1210297)Varying amounts

Note: The concentration of this compound has not been specifically quantified in available literature. The data presented is for the major and relevant components of the essential oil.

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from standard practices for the separation of sesquiterpenoids from plant essential oils. The following represents a plausible, multi-step experimental workflow.

Extraction of Essential Oil by Steam Distillation

Objective: To extract the volatile components, including sesquiterpenoids, from the leaves of Platycladus orientalis.

Apparatus:

  • Clevenger-type apparatus

  • Large-capacity round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

  • Separatory funnel

Procedure:

  • Fresh or dried leaves of Platycladus orientalis are coarsely ground.

  • The ground plant material is placed in the round-bottom flask and submerged in distilled water.

  • The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into the condenser.

  • The condensed steam and oil are collected in the Clevenger apparatus, where the less dense oil separates from the aqueous phase.

  • The upper oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove residual water.

  • The resulting essential oil is stored in a sealed, dark glass vial at 4°C.

Chromatographic Separation of this compound

Objective: To isolate this compound from the complex mixture of the essential oil.

Apparatus and Reagents:

  • Glass chromatography column

  • Silica (B1680970) gel (60-120 mesh)

  • Fraction collector

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Solvents: n-hexane, ethyl acetate (gradient elution)

  • Vanillin-sulfuric acid or other suitable TLC stain

Procedure:

  • Column Preparation: A slurry of silica gel in n-hexane is prepared and packed into the chromatography column.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Fractions are collected sequentially using a fraction collector.

  • TLC Monitoring: The composition of each fraction is monitored by TLC. The TLC plate is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized with a staining reagent. Fractions containing compounds with similar Rf values are pooled.

  • Purification and Identification: Fractions believed to contain this compound (based on comparison with standards, if available, or further analysis) are combined and the solvent is removed under reduced pressure using a rotary evaporator. The purity of the isolated compound is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Essential Oil Extraction cluster_separation Chromatographic Separation cluster_analysis Purification & Identification p1 Platycladus orientalis Leaves p2 Steam Distillation p1->p2 p3 Crude Essential Oil p2->p3 s1 Silica Gel Column Chromatography p3->s1 Load Sample s2 Fraction Collection s1->s2 s3 TLC Monitoring s2->s3 s4 Pooling of Fractions s3->s4 a1 Solvent Evaporation s4->a1 Purify a2 GC-MS and NMR Analysis a1->a2 a3 Pure this compound a2->a3

Proposed workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound are not well-documented in publicly available literature. However, significant research has been conducted on the structurally analogous and co-occurring sesquiterpenoid, α-cedrol. Given their structural similarities, it is scientifically plausible that this compound may exhibit comparable biological effects. The following sections describe the known anti-inflammatory and anticancer signaling pathways modulated by cedrol, which represent promising areas of investigation for this compound.

Potential Anti-Inflammatory Activity

Cedrol has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cedrol has been shown to prevent the degradation of IκB, thereby inhibiting NF-κB nuclear translocation and subsequent inflammatory gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB NFkB_active Active NF-κB Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation promotes Nucleus Nucleus Cedranediol This compound (Hypothesized) Cedranediol->IKK inhibits IkB_NFkB->NFkB_active IκB degradation

Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory process, involving a series of protein kinases that regulate the expression of inflammatory mediators. Cedrol has been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing the inflammatory response.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces Cedranediol This compound (Hypothesized) Cedranediol->MAPK inhibits phosphorylation G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Cedranediol This compound (Hypothesized) Cedranediol->PI3K inhibits Cedranediol->Akt inhibits Cedranediol->mTOR inhibits

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpene diol found in the essential oils of coniferous trees, notably from the family Cupressaceae, such as Platycladus orientalis and various cedarwood oils. Its complex tricyclic structure and potential biological activities make it a compound of interest for pharmaceutical and fragrance industries. Despite its presence in nature, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a scientifically informed hypothesis of its biosynthetic route. We will delve into the formation of the foundational cedrane (B85855) skeleton from primary metabolism and propose the subsequent oxidative functionalizations. This guide also includes detailed experimental protocols for key analytical techniques required to investigate and verify this proposed pathway, along with available quantitative data for analogous enzymatic steps.

Introduction to Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 isoprenoids derived from the precursor farnesyl pyrophosphate (FPP). Their biosynthesis is a testament to nature's chemical ingenuity, where a linear precursor is transformed into a vast array of cyclic and acyclic structures through the action of a class of enzymes known as terpene synthases (or cyclases). Subsequent modifications, primarily by cytochrome P450 monooxygenases (CYP450s), introduce further functional and stereochemical diversity.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the cedrane hydrocarbon backbone and the subsequent multi-step hydroxylation.

Stage 1: Formation of the Cedrane Skeleton

The initial steps of isoprenoid biosynthesis are well-established. Through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids, the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized. Three molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the C15 intermediate, farnesyl pyrophosphate (FPP).

The crucial cyclization of the linear FPP into the tricyclic cedrane skeleton is catalyzed by a sesquiterpene synthase. While a specific synthase for this compound has not been identified, enzymes such as cedrol (B397079) synthase and epi-cedrol synthase are known to produce the cedrane core. The proposed pathway initiates with the formation of a cedrene (B97730) intermediate, likely α-cedrene or a related isomer, from FPP.

Cedrane_Skeleton_Formation cluster_0 Primary Metabolism cluster_1 Sesquiterpene Precursor cluster_2 Cedrane Skeleton Formation IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Cedrene α-Cedrene FPP->Cedrene Cedrene Synthase Cedrol Cedrol Cedrene->Cedrol Hydration/Hydroxylation (hypothetical)

Figure 1: Proposed initial steps in the biosynthesis of the cedrane skeleton.

Stage 2: Hypothetical Hydroxylation Cascade

Following the formation of a cedrol precursor, a series of regio- and stereospecific hydroxylations are necessary to yield this compound. These oxidative reactions are most likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known for their ability to introduce hydroxyl groups onto complex, unactivated carbon atoms in a highly selective manner.

The proposed hydroxylation sequence is as follows:

  • Hydroxylation at C-8: The initial cedrol molecule already possesses a hydroxyl group at the C-8 position.

  • Hydroxylation at C-15: A specific CYP450 enzyme likely hydroxylates the methyl group at C-15 to form an alcohol.

  • Hydroxylation at C-7: A subsequent hydroxylation event, catalyzed by another specific CYP450, would introduce a hydroxyl group at the C-7 position. The "epi" designation in the final product's name suggests a specific stereochemical outcome of this hydroxylation.

It is plausible that a single, promiscuous CYP450 could catalyze multiple hydroxylation steps, or that a series of distinct enzymes are involved.

Hydroxylation_Pathway Cedrol Cedrol Intermediate_1 8,15-Cedranediol Cedrol->Intermediate_1 CYP450 Monooxygenase (C-15 Hydroxylation) Final_Product This compound Intermediate_1->Final_Product CYP450 Monooxygenase (C-7 Hydroxylation)

Figure 2: Hypothesized final hydroxylation steps to this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, data from a characterized epi-cedrol synthase from Artemisia annua can serve as a proxy for the cyclization step.

EnzymeSubstrateKm (µM)Vmax (pmol/mg/h)Major ProductsOrganism
epi-Cedrol SynthaseFarnesyl Diphosphate (FPP)0.5120epi-Cedrol, Cedrol, α-CedreneArtemisia annua

Note: The Vmax value is an approximation based on reported activity.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the sesquiterpene synthase and cytochrome P450s involved in the pathway from a source organism like Platycladus orientalis.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest fresh young leaves or wood tissue from Platycladus orientalis.

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial plant RNA extraction kit.

    • Synthesize first-strand cDNA using a reverse transcriptase with an oligo(dT) primer.

  • Degenerate PCR and Transcriptome Sequencing:

    • Design degenerate PCR primers based on conserved regions of known sesquiterpene synthases and plant CYP450s.

    • Perform PCR on the synthesized cDNA.

    • Sequence the resulting amplicons.

    • Alternatively, perform deep sequencing (RNA-Seq) of the transcriptome to identify full-length candidate genes.

  • Gene Cloning:

    • Based on the obtained sequences, design specific primers to amplify the full-length open reading frames (ORFs) of the candidate genes.

    • Clone the amplified ORFs into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

Heterologous Expression and Enzyme Characterization

Objective: To produce the candidate enzymes in a heterologous host and confirm their function.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Production & Assay cluster_2 Product Analysis RNA_Extraction RNA Extraction from Platycladus orientalis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_ID Candidate Gene Identification (PCR/RNA-Seq) cDNA_Synthesis->Gene_ID Cloning Cloning into Expression Vector Gene_ID->Cloning Transformation Transformation into Heterologous Host (E. coli) Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Enzyme_Assay In vitro Enzyme Assay with Substrate (FPP/Cedrol) Purification->Enzyme_Assay Extraction Product Extraction (e.g., Hexane) Enzyme_Assay->Extraction GC_MS GC-MS Analysis Extraction->GC_MS NMR NMR for Structure Elucidation GC_MS->NMR

Figure 3: A generalized experimental workflow for identifying and characterizing terpene biosynthesis enzymes.

Methodology for Heterologous Expression in E. coli:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate gene.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and products of the purified recombinant proteins.

Methodology for Sesquiterpene Synthase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate FPP (10-50 µM).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction: Extract the reaction products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and separating the organic phase.

Methodology for Cytochrome P450 Hydroxylase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), the purified CYP450 enzyme, a suitable redox partner (e.g., cytochrome P450 reductase), the substrate (e.g., cedrol or 8,15-cedranediol), and an NADPH-regenerating system.

  • Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours with shaking.

  • Product Extraction: Stop the reaction and extract the products with an appropriate organic solvent.

Product Identification and Analysis

Objective: To identify the structure of the enzymatic products.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the extracted products using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that allows for the separation of different sesquiterpenoids.

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards (if available) and with mass spectral libraries (e.g., NIST).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For novel or unconfirmed products, scale up the enzyme assays to produce sufficient quantities for NMR analysis.

    • Purify the product using column chromatography or preparative GC.

    • Perform 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the chemical structure and stereochemistry.

Conclusion and Future Directions

The biosynthesis of this compound is a compelling area of research with implications for synthetic biology and natural product chemistry. While the initial steps involving the formation of the cedrane skeleton can be inferred from related pathways, the specific hydroxylases responsible for the final modifications remain to be discovered. The experimental protocols outlined in this guide provide a clear roadmap for researchers to identify the missing enzymatic links. Future work should focus on the targeted isolation and characterization of sesquiterpene synthases and cytochrome P450s from Platycladus orientalis and other cedarwood species. The successful elucidation of this pathway will not only enhance our understanding of terpene biosynthesis but also open up possibilities for the biotechnological production of this and other valuable cedranoid sesquiterpenes.

physical and chemical properties of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid compound of significant interest within the scientific community.[1][2] This technical guide provides a detailed overview of its physical and chemical properties, drawing from available scientific literature. While a complete experimental profile remains to be fully elucidated in publicly accessible resources, this document consolidates the current knowledge to support research and development endeavors. This compound is a member of the cedrane (B85855) class of derivatives and has been isolated from natural sources such as Platycladus orientalis (also known as Oriental arborvitae) and cedarwood oil.[1][3][4] Its potential biological activities, including antimicrobial and anti-inflammatory properties, have positioned it as a molecule of interest for further investigation in drug discovery.

Physicochemical Properties

This compound is a sesquiterpenoid diol with a complex tricyclic structure.[3] Its physical state is typically a powder. The following tables summarize the known quantitative data for this compound. It is important to note that some physical properties, such as the melting point, are not consistently reported across public databases, and some values are predicted rather than experimentally determined.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[3][5]
Molecular Weight 238.37 g/mol [3][5]
CAS Number 40768-81-8[1][3]
Physical Description Powder
Boiling Point (Predicted) 330.9 ± 10.0 °C[6]
Density (Predicted) 1.09 ± 0.1 g/cm³[6]
Melting Point Not Available[3]

Table 2: Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[4][6]
DichloromethaneSoluble[4][6]
Ethyl AcetateSoluble[4][6]
Dimethyl Sulfoxide (DMSO)Soluble[4][6]
AcetoneSoluble[4][6]

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics of this compound

Spectroscopy TypeExpected Features
Infrared (IR) - Broad absorption band in the region of 3300-3400 cm⁻¹ due to O-H stretching of the hydroxyl groups. - C-O stretching vibrations expected in the 1050-1150 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) - ¹H NMR: Complex aliphatic signals are expected. Signals corresponding to protons on carbons bearing hydroxyl groups would appear in the downfield region. - ¹³C NMR: Signals for 15 carbon atoms, including those corresponding to the hydroxyl-bearing carbons, would be present. The chemical shifts would be indicative of the complex tricyclic cedrane skeleton.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) would be expected at m/z 238. Subsequent fragmentation patterns would be characteristic of the cedrane skeleton and the loss of water molecules from the diol functionality.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and synthesis of this compound are not extensively documented in readily accessible literature. However, based on general procedures for the extraction of terpenoids from plant materials, a likely workflow can be proposed.

General Isolation and Purification Workflow

The isolation of this compound from its natural source, Platycladus orientalis, would typically involve solvent extraction followed by chromatographic separation.

G General Workflow for Isolation of this compound start Plant Material (Platycladus orientalis leaves) extraction Solvent Extraction (e.g., Ethanol, Methanol, or Hexane) start->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., Preparative TLC or HPLC) chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Caption: A generalized workflow for the isolation of natural products.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound exhibits potential anti-inflammatory and antimicrobial activities. Studies have indicated its ability to suppress the production of inflammatory mediators in certain cell lines. However, the precise molecular targets and signaling pathways involved have not been fully elucidated.

Hypothetical Anti-inflammatory Signaling Pathway

A plausible mechanism for its anti-inflammatory effects could involve the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

G Hypothetical Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk nfkb_activation Phosphorylation and Degradation of IκBα ikk->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation gene_expression Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb_translocation->gene_expression compound This compound compound->inhibition inhibition->ikk

References

In-Depth Technical Guide: 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40768-81-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid diol. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities. This compound is found in the essential oil of various coniferous trees, most notably Platycladus orientalis (L.) Franco (also known as Thuja orientalis), a member of the Cupressaceae family. Its chemical structure is based on the cedrane (B85855) skeleton.

While research on this specific isomer is limited, related cedrane sesquiterpenoids have garnered interest for their potential pharmacological and other useful properties. This guide aims to consolidate the existing technical data on this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and general chemical information repositories.

PropertyValueSource
CAS Number 40768-81-8N/A
Molecular Formula C₁₅H₂₆O₂N/A
Molecular Weight 238.37 g/mol N/A
IUPAC Name (1S,2R,3R,5R,7S,8S)-3,8,9,9-tetramethyl-tricyclo[6.2.1.0^{2,7}]undecane-3,5-diolN/A
Synonyms This compoundN/A
Class Sesquiterpenoid, Cedrane DiolN/A
Natural Source Platycladus orientalis (Oriental Thuja), Cedarwood OilN/A

Biological Activity and Potential Applications

Detailed quantitative studies on the biological activity of this compound are scarce in publicly available literature. However, based on the activities of related compounds and extracts from its natural source, several potential applications can be inferred.

Anti-inflammatory Activity

Extracts from Platycladus orientalis have been shown to possess anti-inflammatory properties. For instance, some studies have demonstrated that compounds isolated from the leaves of this plant can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory processes. While specific data for this compound is not available, it is plausible that as a constituent of these extracts, it may contribute to the overall anti-inflammatory effect. Further investigation is required to isolate this compound and assess its individual activity.

Insect Repellent Activity

Some sources suggest that this compound may act as an environmentally friendly insect repellent. This is attributed to its potential interaction with insect olfactory receptors, a common mechanism for many terpenoid-based repellents. However, quantitative data on its efficacy against specific insect species is not currently available.

Experimental Information (General)

Specific, detailed experimental protocols for the isolation, purification, or synthesis of this compound are not described in the readily available scientific literature. However, general methods for the extraction of essential oils from Platycladus orientalis can be found and would represent the initial step in obtaining this compound.

A general workflow for the isolation and characterization of terpenoids from a plant source is depicted below.

experimental_workflow plant_material Plant Material (Platycladus orientalis leaves) extraction Extraction (e.g., Steam Distillation, Solvent Extraction) plant_material->extraction crude_extract Crude Essential Oil / Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Isolated Fractions chromatography->fractions purification Purification of Target Compound fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation biological_assay Biological Activity Screening pure_compound->biological_assay

Caption: Generalized workflow for the isolation and analysis of natural products.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. To elucidate its mechanism of action, particularly concerning its potential anti-inflammatory effects, further research would be necessary. A hypothetical signaling pathway that could be investigated based on the known anti-inflammatory activity of other terpenoids is illustrated below.

hypothetical_pathway compound This compound target Potential Cellular Target (e.g., Enzyme, Receptor) compound->target Inhibition? pathway Intracellular Signaling Cascade (e.g., NF-κB, MAPK) target->pathway transcription_factor Transcription Factor Activation pathway->transcription_factor gene_expression Gene Expression of Pro-inflammatory Mediators (e.g., NO, TNF-α) transcription_factor->gene_expression response Inflammatory Response gene_expression->response

Caption: Hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

This compound is a cedrane sesquiterpenoid with limited characterization in the public domain. While its presence in Platycladus orientalis suggests potential biological activities, including anti-inflammatory and insect repellent effects, there is a clear need for further research.

Future studies should focus on:

  • Isolation and Purification: Development of a robust and scalable protocol for the isolation of this compound from its natural sources.

  • Spectroscopic Analysis: Full characterization using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR, etc.) to confirm its structure and stereochemistry.

  • Biological Screening: Quantitative assessment of its biological activities through a battery of in vitro and in vivo assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological effects.

  • Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and potential derivatization.

Such research will be crucial to unlock the full potential of this compound for applications in the pharmaceutical and other industries.

Unveiling 1,7-Diepi-8,15-cedranediol: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of the sesquiterpenoid 1,7-Diepi-8,15-cedranediol. This document collates available scientific information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a sesquiterpenoid belonging to the cedrane (B85855) class of bicyclic compounds.[1][2] Its molecular structure, characterized by a unique stereochemistry, has garnered interest within the scientific community. The compound is a natural product found within the plant kingdom, specifically in species of the Cupressaceae family.[3][4] This guide will detail the known origins of this compound, outline the general procedures for its extraction and isolation, and present its physicochemical properties.

Discovery and Natural Occurrence

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification and for the design of appropriate extraction and analytical methodologies.

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
CAS Number 40768-81-8
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of this compound are not explicitly detailed in a single primary source. However, based on general principles of natural product chemistry and information from related studies on constituents of Platycladus orientalis, a general workflow can be proposed.

4.1. General Workflow for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

G start Plant Material (e.g., Platycladus orientalis leaves) extraction Solvent Extraction (e.g., n-hexane, ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent Partitioning (Optional) concentration->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography fractionation Fraction Collection chromatography->fractionation purification Further Purification (e.g., HPLC, TLC) fractionation->purification end Isolated this compound purification->end

General workflow for the isolation of this compound.

4.2. Methodological Details

  • Plant Material Preparation: The leaves of Platycladus orientalis are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Nonpolar solvents like n-hexane or moderately polar solvents like ethanol (B145695) are commonly used for extracting sesquiterpenoids. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Chromatographic Separation: The concentrated crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is employed to separate the different chemical constituents based on their polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

Spectroscopic TechniqueInformation Obtained
¹H-NMR Provides information about the number and chemical environment of protons.
¹³C-NMR Determines the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) Reveals the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy Identifies the functional groups present (e.g., hydroxyl groups).
2D-NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons to build the molecular skeleton.

Biological Activity and Potential Applications

Preliminary information suggests that this compound may possess insect-repellent properties. It is thought to act as a semiochemical, a chemical substance that influences the behavior of insects.

6.1. Proposed Mechanism of Action

The proposed mechanism involves the interference with the insect's chemosensory pathways. This disruption can affect their ability to locate host plants or prey, leading to a repellent effect.

G compound This compound receptor Insect Olfactory Receptors compound->receptor Binds to pathway Chemosensory Pathway Disruption receptor->pathway Triggers behavior Altered Insect Behavior (Repellency) pathway->behavior Leads to

Proposed mechanism of insect repellency for this compound.

This mode of action suggests potential applications in the development of natural and environmentally friendly insect repellents for use in agriculture and public health. Further research is required to validate this proposed mechanism and to determine the specific insect species affected and the potency of its repellent activity.

Future Directions

The study of this compound presents several opportunities for future research:

  • Definitive Isolation and Characterization: A full, detailed report on the isolation of this compound, including yields and comprehensive spectroscopic data, would be a valuable contribution to the field of natural product chemistry.

  • Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the pure compound for further biological testing and could allow for the synthesis of analogues with potentially enhanced activity.

  • Pharmacological Screening: A broad screening of the biological activities of this compound is warranted. Beyond its potential as an insect repellent, it should be investigated for other pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities, which are common among sesquiterpenoids.

  • Mechanism of Action Studies: For any confirmed biological activity, detailed studies are needed to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound is a naturally occurring sesquiterpenoid with a defined chemical structure and known natural sources. While the primary literature detailing its initial discovery and characterization is not widely accessible, the available information provides a solid foundation for further research. Its potential as an insect repellent, coupled with the broader pharmacological potential of the cedrane scaffold, makes this compound a compelling target for future investigation in the fields of natural product synthesis, pharmacology, and drug discovery.

References

The Biological Frontier of Cedrane-Type Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrane-type sesquiterpenoids, a significant class of natural products primarily isolated from the essential oils of coniferous trees such as cedar and juniper, have emerged as a focal point of intensive research due to their diverse and potent biological activities. Characterized by a distinctive tricyclic carbon skeleton, these compounds, including prominent members like cedrol, α-cedrene, and β-cedrene, exhibit a wide spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of cedrane-type sesquiterpenoids, with a focus on their antimicrobial, anti-inflammatory, antifungal, and cytotoxic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological efficacy of cedrane-type sesquiterpenoids has been quantified across various assays. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.

Table 1: Antimicrobial and Antifungal Activity of Cedrane-Type Sesquiterpenoids

CompoundTarget OrganismAssayMetricValueReference
α-CedreneBacillus subtilisMicro-broth DilutionMIC3.06 µg/mL[1][2]
β-CedreneBacillus subtilisMicro-broth DilutionMIC3.06 µg/mL[1][2]
α-CedreneProteus sp.Micro-broth DilutionMIC3.06 µg/mL[1][2]
β-CedreneProteus sp.Micro-broth DilutionMIC3.06 µg/mL[1][2]
CedrolGram-positive bacteriaDisc Diffusion & Micro-broth DilutionMIC31.25-62.5 µg/mL
CedrolYeastDisc Diffusion & Micro-broth DilutionMIC31.25-62.5 µg/mL
CedrolPhellinus noxiusAntifungal AssayIC5015.7 µg/mL[3][4]
CedrolAspergillus nigerAntifungal AssayEC5045.99 µg/mL[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Anti-inflammatory Activity of Cedrane-Type Sesquiterpenoids

CompoundCell LineAssayMetricValueReference
CedrolRAW 264.7 MacrophagesNitric Oxide InhibitionIC5041.1 µM[5][6]
WiddrolRAW 264.7 MacrophagesNitric Oxide InhibitionIC5024.7 µM[5][6]
ThujopseneRAW 264.7 MacrophagesNitric Oxide InhibitionIC5030.3 µM[5][6]

IC50: Half-maximal Inhibitory Concentration.

Table 3: Cytotoxic Activity of Cedrane-Type Sesquiterpenoids

CompoundCell LineAssayMetricValueReference
CedrolHT-29 (Colon Cancer)MTT AssayIC50138.91 µM (48h)[7]
CedrolCT-26 (Colon Cancer)MTT AssayIC5092.46 µM (48h)[7]
CedrolHepG2 (Hepatocellular Carcinoma)Cytotoxicity AssayIC5041.5 µg/mL (48h)[5][6]

IC50: Half-maximal Inhibitory Concentration.

Table 4: Inhibition of Cytochrome P450 Enzymes by Cedrane-Type Sesquiterpenoids

CompoundEnzymeSubstrateInhibition ModeMetricValue (µM)Reference
CedrolCYP2B6Bupropion (B1668061)CompetitiveKi0.9[8]
β-CedreneCYP2B6BupropionCompetitiveKi1.6[8]
ThujopseneCYP2B6BupropionCompetitiveKi0.8[8]
CedrolCYP3A4MidazolamCompetitiveKi3.4[8]
ThujopseneCYP2C8, CYP2C9, CYP2C19-Mechanism-based--[8]

Ki: Inhibition Constant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., Cedrol)

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the cedrane-type sesquiterpenoid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Cedrol)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cedrane-type sesquiterpenoid dissolved in the culture medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Test compound (e.g., Cedrol)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cedrane-type sesquiterpenoid for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells with cells and LPS only, and cells with medium only.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent A, incubate for 10 minutes at room temperature, then add an equal volume of Griess Reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then calculated.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (e.g., Cedrol)

  • Specific CYP isoform probe substrates (e.g., bupropion for CYP2B6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, potassium phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, allowing the CYP enzyme to metabolize the substrate.

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: The rate of metabolite formation is compared between samples with and without the test compound to determine the percent inhibition. The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by performing the assay at multiple substrate concentrations.

Signaling Pathways and Mechanisms of Action

Cedrane-type sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Cedrol has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of inflammatory gene expression.

NFkB_Pathway_Inhibition cluster_inactive Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->NFkB Dissociation Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Transcription NO Nitric Oxide Genes->NO Translation & Enzymatic Activity Cedrol Cedrol Cedrol->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Cedrol.

Anticancer Mechanism via Induction of Apoptosis

Cedrol has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cedrol Cedrol FasL FasL Cedrol->FasL Upregulation Bax Bax Cedrol->Bax Upregulation Caspase8 Caspase-8 (Initiator) FasL->Caspase8 Activation Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Induction of apoptosis by Cedrol via extrinsic and intrinsic pathways.

Workflow for Screening Biological Activity of Cedrane-Type Sesquiterpenoids

The following diagram outlines a general experimental workflow for the initial screening and characterization of the biological activities of novel cedrane-type sesquiterpenoids.

Screening_Workflow Start Isolation & Purification of Cedrane-Type Sesquiterpenoid PrimaryScreen Primary Bioactivity Screening Start->PrimaryScreen Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) PrimaryScreen->Antimicrobial Test Antiinflammatory Anti-inflammatory Assay (e.g., NO Inhibition) PrimaryScreen->Antiinflammatory Test Cytotoxic Cytotoxicity Assay (e.g., MTT) PrimaryScreen->Cytotoxic Test Active Active? Antimicrobial->Active Antiinflammatory->Active Cytotoxic->Active DoseResponse Dose-Response & IC50/MIC Determination Active->DoseResponse Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) DoseResponse->Mechanism End Lead Compound for Further Development Mechanism->End

Caption: Experimental workflow for bioactivity screening.

Conclusion

Cedrane-type sesquiterpenoids represent a promising class of natural products with a rich and varied biological activity profile. The quantitative data presented herein underscore their potential as antimicrobial, anti-inflammatory, and anticancer agents. The detailed experimental protocols provide a foundation for standardized evaluation, while the elucidated signaling pathways offer insights into their mechanisms of action at the molecular level. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential and to pave the way for the development of novel drugs derived from these fascinating natural scaffolds.

References

Unveiling the Therapeutic Potential of 1,7-Diepi-8,15-cedranediol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Diepi-8,15-cedranediol, a sesquiterpenoid compound naturally occurring in essential oils of coniferous trees, presents a compelling subject for therapeutic investigation. While direct pharmacological data on this specific molecule is nascent, the broader class of cedrane (B85855) sesquiterpenoids has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide synthesizes the current knowledge on this compound, contextualizes its therapeutic potential within the pharmacological profile of related compounds, and provides a hypothetical framework for its systematic evaluation as a drug candidate. Detailed experimental protocols and workflow visualizations are offered to guide future research endeavors.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid diol belonging to the cedrane family of natural products.[1][2] It is characterized by a tricyclic carbon skeleton and has been isolated from sources such as cedarwood oil and the leaves of Platycladus orientalis.[1][3] While its current applications are primarily in the fragrance industry and as a reference standard in chemical research, its structural similarity to other bioactive cedrane sesquiterpenoids suggests a potential for untapped therapeutic applications.[2] The compound is commercially available for research purposes, though it has not been fully validated for medical applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference
CAS Number 40768-81-8[1]
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
Appearance Not specified (typically a solid)N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Storage Store at 0-8 °CN/A

Inferred Therapeutic Potential and Proposed Research

Direct evidence for the therapeutic applications of this compound is currently limited. However, by examining the bioactivities of structurally related cedrane sesquiterpenoids, such as cedrol, we can infer potential areas of investigation. Cedrol, for instance, has been studied for its anti-inflammatory and neuroprotective properties. This suggests that this compound may also modulate inflammatory pathways and exhibit neuroprotective effects.

To systematically evaluate the therapeutic potential of this compound, a phased experimental approach is proposed. This workflow, depicted in the diagram below, outlines a logical progression from initial screening to more detailed mechanistic studies.

G Proposed Experimental Workflow for this compound A Cytotoxicity Assays (e.g., MTT, LDH) B Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Neuroprotection Assays (e.g., Oxidative stress models) A->D E Target Identification (e.g., Proteomics, Transcriptomics) B->E Hit Identification D->E Hit Identification F Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) E->F G Enzyme Inhibition Assays F->G H Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) F->H I Animal Models of Neurodegeneration (e.g., MPTP-induced Parkinsonism) F->I

Caption: Proposed experimental workflow for evaluating the therapeutic potential of this compound.

Based on the known activities of other sesquiterpenoids, a plausible hypothesis is that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. A hypothetical representation of this pathway is provided below.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 A This compound B IKK Complex A->B Inhibition C IκBα B->C Phosphorylation (Inhibition) D NF-κB (p65/p50) C->D Release E Nucleus D->E Translocation F Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) E->F Transcription

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key initial screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • Replace the culture medium with the medium containing the different concentrations of the test compound and incubate for 24 or 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits, according to the manufacturer's instructions.

    • L-NAME (a non-specific NOS inhibitor) can be used as a positive control for NO inhibition.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a structured format for clear comparison.

Table 2: Hypothetical Cytotoxicity Data of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
RAW 264.724To be determined
48To be determined
SH-SY5Y24To be determined
48To be determined

Table 3: Hypothetical Anti-inflammatory Activity of this compound

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
VehicleTo be determinedTo be determinedTo be determined
LPS (1 µg/mL)100100100
LPS + Compound (1 µM)To be determinedTo be determinedTo be determined
LPS + Compound (10 µM)To be determinedTo be determinedTo be determined
LPS + Compound (50 µM)To be determinedTo be determinedTo be determined

Conclusion and Future Directions

This compound represents a promising yet underexplored natural product with potential therapeutic applications. Based on the bioactivity of related cedrane sesquiterpenoids, investigations into its anti-inflammatory and neuroprotective effects are warranted. The experimental framework provided in this guide offers a systematic approach to elucidating the pharmacological profile of this compound. Future research should focus on a comprehensive in vitro and in vivo evaluation to validate its therapeutic potential and delineate its mechanism of action. Such studies could pave the way for the development of novel therapeutics derived from this natural source.

References

1,7-Diepi-8,15-cedranediol: A Review of a Promising Natural Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a naturally occurring sesquiterpenoid diol belonging to the cedrane (B85855) family of natural products.[1] With the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol , this compound has been identified as a constituent of several plant species, including Platycladus orientalis (Oriental thuja), Tiliacora triandra, and Origanum vulgare (oregano). Its complex tricyclic structure has drawn interest for its potential biological activities, including antimicrobial, anti-inflammatory, and insect-repellent properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, summarizing its known properties and highlighting areas for future research.

Physicochemical Properties

While detailed experimental data is limited in the publicly available literature, some basic physicochemical properties of this compound have been reported.

PropertyValueSource
Molecular FormulaC15H26O2Smolecule
Molecular Weight238.37 g/mol Smolecule
CAS Number40768-81-8Smolecule

Spectroscopic Data

Isolation Methodologies

The primary method for obtaining this compound is through extraction from its natural plant sources.

General Experimental Workflow for Isolation

The following diagram outlines a general workflow for the isolation of sesquiterpenoids from plant material. It is important to note that a specific, detailed protocol for the isolation of this compound has not been found in the reviewed literature.

G General Isolation Workflow plant_material Plant Material (e.g., leaves, stems) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., ethanol, hexane) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., HPLC, TLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: A generalized workflow for the isolation of sesquiterpenoids from plant sources.

Biological Activity

Preliminary research suggests that this compound may possess a range of biological activities. However, it is crucial to note that most of the available data pertains to crude extracts of the plants containing this compound, and specific activity data for the purified this compound is largely absent from the literature.

Antimicrobial Activity

Extracts of plants known to contain this compound have shown activity against various bacterial and fungal strains.[1] However, no specific minimum inhibitory concentration (MIC) or other quantitative antimicrobial data for the isolated compound has been reported.

Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound are an area of interest. Studies on extracts from Tiliacora triandra have demonstrated anti-inflammatory effects, but the contribution of this compound to this activity has not been individually assessed.

Insect Repellent Activity

As a component of cedarwood oil, this compound is suggested to contribute to the oil's known insect-repellent properties. The mechanism is thought to involve interference with insect chemosensory pathways.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action for any of its potential biological activities. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential therapeutic applications. However, the current body of scientific literature is insufficient to provide a comprehensive understanding of its properties and biological activities. Key areas that require further investigation include:

  • Isolation and Structural Elucidation: A detailed, peer-reviewed publication reporting the complete spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) is necessary for the unambiguous confirmation of its structure.

  • Quantitative Biological Evaluation: Rigorous testing of the purified compound is required to determine its specific biological activities, including IC50 or MIC values for its antimicrobial and anti-inflammatory effects.

  • Mechanism of Action Studies: Research into the molecular targets and signaling pathways affected by this compound is essential to understand its mode of action.

  • Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

The logical progression of research in this area is depicted in the following diagram:

G Future Research Directions cluster_0 Foundational Research cluster_1 Biological Evaluation cluster_2 Chemical Development isolation Isolation & Purification structure Full Spectroscopic Characterization isolation->structure bioassays Quantitative Biological Assays (Antimicrobial, Anti-inflammatory, etc.) structure->bioassays synthesis Total Synthesis structure->synthesis moa Mechanism of Action Studies (Signaling Pathways) bioassays->moa sar Structure-Activity Relationship (SAR) Studies bioassays->sar synthesis->sar

Caption: A flowchart outlining the necessary future research steps for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,7-Diepi-8,15-cedranediol from Platycladus orientalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary analysis of 1,7-diepi-8,15-cedranediol, a sesquiterpenoid compound found in the leaves of Platycladus orientalis (L.) Franco. While specific bioactivity data for this compound is limited, extracts of Platycladus orientalis and related terpenoid compounds have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects. These protocols are designed to furnish researchers with a robust methodology for obtaining this compound for further investigation into its potential therapeutic applications. The document also outlines potential signaling pathways that may be influenced by cedrane-type sesquiterpenoids, providing a basis for future pharmacological studies.

Introduction

Platycladus orientalis, commonly known as the Oriental arborvitae, is a coniferous tree belonging to the Cupressaceae family. It has a long history of use in traditional medicine for treating a variety of ailments.[1][2] The plant is a rich source of various phytochemicals, including flavonoids, diterpenoids, and sesquiterpenoids.[3][4] Among these, the cedrane-type sesquiterpenoid this compound is a constituent of the leaves.[5] Sesquiterpenoids from various plant sources are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[6][7][8] This has led to growing interest in the isolation and characterization of specific sesquiterpenoid compounds for potential drug development.

This guide provides a comprehensive workflow for the extraction and purification of this compound from Platycladus orientalis leaves, along with methods for its preliminary characterization.

Experimental Protocols

Plant Material Collection and Preparation

Fresh, healthy leaves of Platycladus orientalis should be collected. Proper botanical identification is crucial to ensure the correct plant species is used. The leaves should be washed with distilled water to remove any debris and then air-dried in the shade at room temperature for 7-10 days or until brittle. The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction of Crude Terpenoid Mixture

This protocol describes a standard ethanol-based extraction method suitable for obtaining a broad range of terpenoids.

Materials:

  • Dried, powdered leaves of Platycladus orientalis

  • 95% Ethanol (B145695) (EtOH)

  • Maceration flasks or a Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Weigh 500 g of the powdered plant material and place it into a large maceration flask.

  • Add 5 L of 95% ethanol to the flask, ensuring all the plant material is fully submerged.

  • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

  • After 72 hours, filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • The extraction process can be repeated two more times on the plant residue to maximize the yield. The filtrates from all extractions can then be combined and concentrated.

Fractionation and Isolation of this compound

The crude ethanol extract is a complex mixture of compounds. Column chromatography is employed to separate the different components and isolate the target sesquiterpenoid.

Materials:

  • Crude ethanol extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381) (Hex)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • Anisaldehyde-sulfuric acid spray reagent

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve a portion of the crude ethanol extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Column Elution: Elute the column with a gradient of increasing polarity using a hexane-ethyl acetate solvent system. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v Hex:EtOAc). Finally, wash the column with methanol to elute highly polar compounds.

  • Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 50 mL).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling and Purification: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Further purification of the pooled fractions may be necessary using repeated column chromatography or preparative TLC to obtain the pure compound.

Spectroscopic Analysis

The structure of the isolated compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the extraction and purification process.

Table 1: Extraction Yield from Platycladus orientalis Leaves

Plant Material (g)Solvent SystemExtraction MethodCrude Extract Yield (g)Yield (%)
50095% EthanolMaceration45.59.1

Table 2: Purity of Isolated this compound after Column Chromatography

Fraction PoolWeight (mg)Purity by HPLC (%)
F12-F18250>95%

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are scarce, the known biological activities of Platycladus orientalis extracts and other cedrane (B85855) sesquiterpenoids suggest potential areas of investigation.

  • Anti-inflammatory Activity: Crude extracts of Platycladus orientalis have shown anti-inflammatory properties.[4] This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Potential signaling pathways to investigate include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Cytotoxic Activity: Some studies have reported cytotoxic effects of Platycladus orientalis extracts against various cancer cell lines.[1][2][3] The underlying mechanisms could involve the induction of apoptosis. Key signaling pathways to explore in this context are the intrinsic and extrinsic apoptosis pathways, involving caspases and members of the Bcl-2 family.

Visualizations

Extraction_Workflow start Platycladus orientalis Leaves drying Drying and Powdering start->drying extraction Maceration with 95% Ethanol drying->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification pooling->purification pure_compound Pure this compound purification->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

Potential_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Hypothesized) mapk MAPK Pathway (ERK, JNK, p38) compound->mapk Inhibits? ikb IκB compound->ikb Prevents degradation? lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk Activates tlr4->ikb Leads to degradation of ap1 AP-1 mapk->ap1 Activates nfkb_ikb NF-κB/IκB Complex nfkb NF-κB nfkb_ikb->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_n->gene_expression Induces ap1->gene_expression Induces

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Potential_Cytotoxic_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound (Hypothesized) bax Bax compound->bax Promotes? bcl2 Bcl-2 compound->bcl2 Inhibits? death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor Activates? cytochrome_c Cytochrome c release bax->cytochrome_c Induces bcl2->bax Inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 Activates caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptosis induction pathways.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful extraction and isolation of this compound from Platycladus orientalis. While the specific biological activities of this compound are not yet fully elucidated, the established therapeutic potential of the plant and related sesquiterpenoids warrants further investigation. The proposed signaling pathways offer a starting point for researchers to explore the pharmacological mechanisms of this natural product. Further studies are essential to validate these hypotheses and to fully understand the therapeutic potential of this compound.

References

Application Notes and Protocols for the Purification of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid diol, a class of natural products known for their diverse and significant biological activities. This compound, with the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol , is found in natural sources such as cedarwood oil and the leaves of Platycladus orientalis. Due to its potential antimicrobial and anti-inflammatory properties, this compound is a compound of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive, step-by-step protocol for the purification of this compound from a natural source extract. The protocol is designed to yield a high-purity compound suitable for subsequent biological assays and structural elucidation.

Data Presentation

The purification process is a multi-step procedure involving extraction, fractionation, and chromatographic separation. The expected yield and purity at each stage are summarized in the tables below. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.

Table 1: Summary of Purification Steps and Expected Yields

Purification StepStarting Material (g)ProductExpected Yield (g)Expected Yield (%)
Crude Extraction1000 (Dried Plant Material)Crude Extract505.0
Liquid-Liquid Partitioning50 (Crude Extract)Ethyl Acetate (B1210297) Fraction1530.0
Silica (B1680970) Gel Column Chromatography15 (Ethyl Acetate Fraction)Enriched Fraction2.516.7
Preparative HPLC2.5 (Enriched Fraction)This compound 0.1 4.0

Table 2: Purity Analysis at Each Purification Stage

Purification StageAnalytical MethodExpected Purity (%)
Crude ExtractTLC< 5
Ethyl Acetate FractionTLC/HPLC10 - 20
Enriched Fraction (Post-Silica Gel)HPLC70 - 85
Final Product (Post-Preparative HPLC) HPLC/qNMR > 98

Experimental Protocols

Crude Extraction from Platycladus orientalis Leaves

This protocol describes the initial extraction of sesquiterpenoids from the dried leaves of Platycladus orientalis.

Materials:

  • Dried and powdered leaves of Platycladus orientalis

  • 95% Ethanol (B145695) (EtOH)

  • Large glass container with a lid

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of dried and powdered leaves of Platycladus orientalis in 10 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract through filter paper to remove the plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Dry the crude extract completely under a high vacuum to remove any residual solvent.

Liquid-Liquid Partitioning

This step aims to fractionate the crude extract based on polarity to enrich the sesquiterpenoid content.

Materials:

  • Crude ethanol extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Separatory funnel (2 L)

Procedure:

  • Suspend the crude extract (approx. 50 g) in 500 mL of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Perform the first partition by adding 500 mL of n-hexane. Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this extraction step two more times with fresh n-hexane (2 x 500 mL). The n-hexane fractions will contain non-polar compounds.

  • Next, partition the remaining aqueous layer with ethyl acetate. Add 500 mL of ethyl acetate, shake vigorously, and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat this extraction two more times with fresh ethyl acetate (2 x 500 mL).

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in sesquiterpenoids.

Silica Gel Column Chromatography

This is the primary chromatographic step for the separation of compounds within the ethyl acetate fraction.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp and/or staining solution (e.g., vanillin-sulfuric acid)

  • Fraction collector and collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size (e.g., 5 cm diameter x 50 cm length for 15 g of extract).

  • Sample Loading: Dissolve the ethyl acetate fraction (15 g) in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (98:2)

    • n-Hexane:EtOAc (95:5)

    • n-Hexane:EtOAc (90:10)

    • n-Hexane:EtOAc (80:20)

    • n-Hexane:EtOAc (50:50)

    • EtOAc (100%)

  • Fraction Collection: Collect the eluate in fractions of 20-30 mL.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3), and visualize the spots.

  • Pooling Fractions: Combine the fractions that contain the target compound, this compound (identified by comparison with a standard if available, or by subsequent analysis), and concentrate them to yield an enriched fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for the high-resolution purification of this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample dissolution)

Procedure:

  • Sample Preparation: Dissolve the enriched fraction (2.5 g) in a minimal volume of methanol. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): It is recommended to first develop the separation method on an analytical C18 column to determine the optimal mobile phase composition and gradient.

  • Preparative Separation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 40% to 70% B over 30 minutes is a good starting point.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm), as diols may not have a strong chromophore.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC.

  • Final Product: Concentrate the pure fraction under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Start Dried Platycladus orientalis Leaves Extraction Crude Extraction (95% Ethanol) Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChrom Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) EtOAcFraction->ColumnChrom EnrichedFraction Enriched Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) EnrichedFraction->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: Purification workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

Sesquiterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a plausible mechanism of action for this compound, involving the inhibition of the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation IKK IKK Complex TLR4->IKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (active) MAPK->AP1 Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_nuc->InflammatoryGenes AP1->InflammatoryGenes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) InflammatoryGenes->Cytokines Compound This compound Compound->MAPKK Inhibition Compound->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Application Note: High-Throughput Analysis of 1,7-Diepi-8,15-cedranediol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1,7-Diepi-8,15-cedranediol, a sesquiterpenoid diol of interest in the pharmaceutical and fragrance industries. The protocol outlines a comprehensive workflow from sample preparation to Gas Chromatography-Mass Spectrometry (GC-MS) analysis and data processing. This method is suitable for researchers, scientists, and drug development professionals working with natural product extracts and synthetic derivatives.

Introduction

This compound is a naturally occurring sesquiterpenoid with a cedrane (B85855) skeleton. It is found in the essential oils of various plants, including cedarwood. Due to its complex stereochemistry and potential biological activities, accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high separation efficiency and structural elucidation capabilities required for the analysis of such isomeric compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound, addressing the challenges associated with its stereoisomers.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the proper preparation of the sample. The following protocol is recommended for the extraction of this compound from a plant matrix.

Materials:

  • Plant material (e.g., dried leaves, wood shavings)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • GC vials

Protocol:

  • Extraction:

    • Weigh 10 g of finely ground plant material into a flask.

    • Add 100 mL of hexane and sonicate for 30 minutes.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the hexane extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 50 mL of a hexane/ethyl acetate (1:1 v/v) mixture.

    • Wash the solution three times with 50 mL of deionized water to remove polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Final Preparation:

    • Filter the dried extract through a 0.45 µm syringe filter.

    • Evaporate the solvent to a final volume of 1 mL.

    • Transfer the final extract into a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the separation and detection of this compound. Given the chiral nature of the analyte, a chiral column is recommended for the separation of its stereoisomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ)

GC Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For chiral separation: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm) or equivalent.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 5 min.

MS Parameters:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound based on the analysis of a closely related isomer, (8S,14)-Cedran-diol, and typical performance for sesquiterpenoid analysis.

ParameterExpected Value/Range
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Retention Index (RI) ~1453 (on a non-polar column, based on Cedrane-8,13-diol)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Mass Spectral Data

The Electron Ionization (EI) mass spectrum of cedranediol isomers is expected to show characteristic fragmentation patterns. The mass spectrum of (8S,14)-Cedran-diol, a stereoisomer of the target analyte, provides insight into the likely fragmentation.

Expected Key Mass Fragments for Cedranediol Isomers:

m/zProposed Fragment IonRelative Abundance
238 [M]⁺ (Molecular Ion)Low
220 [M-H₂O]⁺Moderate
205 [M-H₂O-CH₃]⁺High
192 [M-H₂O-C₂H₄]⁺Moderate
177 [M-H₂O-C₃H₇]⁺High
163 [C₁₂H₁₉]⁺Moderate
149 [C₁₁H₁₇]⁺Moderate
135 [C₁₀H₁₅]⁺High
121 [C₉H₁₃]⁺High
107 [C₈H₁₁]⁺High
95 [C₇H₁₁]⁺ (Base Peak)100%
81 [C₆H₉]⁺High
67 [C₅H₇]⁺High
55 [C₄H₇]⁺High
43 [C₃H₇]⁺High

Note: The fragmentation pattern and relative abundances may vary slightly between different isomers and instruments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction (Hexane) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning drying Drying and Concentration partitioning->drying final_sample Final Sample in GC Vial drying->final_sample injection Injection into GC final_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum Acquisition chromatogram->mass_spectrum library_search Library Search & Fragmentation Analysis mass_spectrum->library_search quantification Quantification library_search->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output & Interpretation sample Prepared Sample Extract gc Gas Chromatography (Separation by Volatility & Polarity) sample->gc ms Mass Spectrometry (Ionization & Fragmentation) gc->ms detector Detector (Ion Detection) ms->detector retention_time Retention Time (RT) detector->retention_time mass_spectrum Mass Spectrum (m/z vs. Intensity) detector->mass_spectrum identification Compound Identification retention_time->identification mass_spectrum->identification quantification Quantification identification->quantification

Caption: Logical relationship of the key steps in the GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The provided protocols for sample preparation and instrument parameters, along with the expected quantitative and mass spectral data, offer a comprehensive guide for researchers in natural product chemistry, drug discovery, and quality control. The use of a chiral GC column is highly recommended for the unambiguous identification and quantification of specific stereoisomers.

Application Notes and Protocols: Elucidating the Structure of 1,7-Diepi-8,15-cedranediol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of sesquiterpenoids, using 1,7-diepi-8,15-cedranediol, a cedrane-type sesquiterpenoid, as a representative example. It includes comprehensive, albeit hypothetical, NMR data, detailed experimental protocols for a suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), and a systematic workflow for interpreting the spectral data to determine the molecular structure.

Disclaimer: Comprehensive literature searches did not yield a publicly available, complete set of assigned NMR data for this compound. Therefore, the quantitative data presented in this document is hypothetical but designed to be chemically plausible and representative for a molecule with this structure, serving as an educational guide for the process of structure elucidation.

Introduction

This compound is a sesquiterpenoid belonging to the cedrane (B85855) family, a class of natural products characterized by a tricyclic carbon skeleton. Compounds of this nature, often isolated from essential oils of plants such as Platycladus orientalis, are of interest for their potential biological activities. The unambiguous determination of their complex three-dimensional structure is a prerequisite for any further investigation into their medicinal chemistry potential. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon skeleton, functional groups, and stereochemistry.

This application note outlines the systematic approach to elucidating the structure of a cedrane diol using a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Data Presentation: Hypothetical NMR Data for this compound

The following tables summarize the hypothetical NMR data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)DEPT-135
154.21.65 (m)CH
241.51.50 (m), 1.62 (m)CH₂
329.81.45 (m), 1.58 (m)CH₂
435.11.80 (m), 1.95 (m)CH₂
550.31.90 (m)CH
648.92.10 (d, 10.5)CH
778.53.85 (br s)CH
874.1-C
945.21.75 (m), 1.88 (m)CH₂
1036.71.60 (m)CH
1142.3-C
1225.11.25 (s)CH₃
1328.91.05 (d, 7.0)CH₃
1415.80.95 (d, 7.2)CH₃
1565.43.65 (d, 11.0), 3.75 (d, 11.0)CH₂

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for Structure Elucidation

Proton(s) (δH)COSY Correlations (δH)HSQC Correlation (δc)Key HMBC Correlations (δc)
1.65 (H-1)1.50/1.62 (H₂-2), 1.60 (H-10)54.2 (C-1)36.7 (C-10), 41.5 (C-2), 42.3 (C-11), 50.3 (C-5)
1.50/1.62 (H₂-2)1.65 (H-1), 1.45/1.58 (H₂-3)41.5 (C-2)54.2 (C-1), 29.8 (C-3)
1.45/1.58 (H₂-3)1.50/1.62 (H₂-2), 1.80/1.95 (H₂-4)29.8 (C-3)41.5 (C-2), 35.1 (C-4)
1.80/1.95 (H₂-4)1.45/1.58 (H₂-3), 1.90 (H-5)35.1 (C-4)29.8 (C-3), 50.3 (C-5)
1.90 (H-5)1.80/1.95 (H₂-4), 2.10 (H-6)50.3 (C-5)35.1 (C-4), 48.9 (C-6), 42.3 (C-11)
2.10 (H-6)1.90 (H-5), 3.85 (H-7)48.9 (C-6)50.3 (C-5), 78.5 (C-7), 42.3 (C-11)
3.85 (H-7)2.10 (H-6)78.5 (C-7)48.9 (C-6), 74.1 (C-8), 42.3 (C-11)
1.25 (H₃-12)-25.1 (C-12)42.3 (C-11), 50.3 (C-5), 48.9 (C-6)
1.05 (H₃-13)1.60 (H-10)28.9 (C-13)36.7 (C-10), 54.2 (C-1), 42.3 (C-11)
0.95 (H₃-14)1.90 (H-5)15.8 (C-14)50.3 (C-5), 35.1 (C-4), 48.9 (C-6)
3.65/3.75 (H₂-15)-65.4 (C-15)74.1 (C-8), 78.5 (C-7), 45.2 (C-9)

Experimental Protocols

3.1 Sample Preparation A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.2 NMR Data Acquisition All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans are typically acquired.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are typically acquired.

  • DEPT-135: A standard DEPT-135 pulse sequence is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY (gCOSY) experiment is performed to identify proton-proton spin coupling correlations. The spectral width is set to 12 ppm in both dimensions. 256 increments are collected in the F1 dimension with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced, sensitivity-improved HSQC experiment is used to identify one-bond proton-carbon correlations. The spectral widths are 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C). 256 increments are collected in F1 with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is performed to identify long-range (typically 2-3 bond) proton-carbon correlations. The experiment is optimized for a long-range coupling constant of 8 Hz. The spectral widths are 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). 512 increments are collected in F1 with 32 scans per increment.

Structure Elucidation Workflow

The process of elucidating the structure from the NMR data follows a logical progression, as illustrated in the workflow diagram below.

structure_elucidation_workflow cluster_data Initial Data Analysis cluster_interpretation Spectral Interpretation cluster_refinement Stereochemical Refinement mol_formula Molecular Formula (from MS: C15H26O2) carbon_types Identify Carbon Types (DEPT: 3xCH₃, 5xCH₂, 5xCH, 2xC) mol_formula->carbon_types nmr_1d 1D NMR Spectra (¹H, ¹³C, DEPT) nmr_1d->carbon_types proton_env Analyze Proton Environments (¹H: Chemical Shifts, Multiplicities) nmr_1d->proton_env nmr_2d 2D NMR Spectra (COSY, HSQC, HMBC) ch_connectivity Establish ¹J C-H Connectivity (HSQC) nmr_2d->ch_connectivity hh_connectivity Build Spin Systems (COSY) nmr_2d->hh_connectivity long_range Assemble Fragments (HMBC) nmr_2d->long_range carbon_types->ch_connectivity proton_env->hh_connectivity ch_connectivity->hh_connectivity hh_connectivity->long_range final_structure Propose Planar Structure long_range->final_structure noe Determine Relative Stereochemistry (NOESY/ROESY - not shown) final_structure->noe final_3d Final 3D Structure noe->final_3d

Figure 1: Workflow for NMR-based structure elucidation.

Step-by-Step Interpretation:

  • Molecular Formula and Unsaturation: The molecular formula C₁₅H₂₆O₂ (obtained from High-Resolution Mass Spectrometry) indicates three degrees of unsaturation. The absence of olefinic or carbonyl signals in the ¹³C NMR spectrum suggests a tricyclic structure.

  • Carbon Types (DEPT-135): The DEPT-135 spectrum reveals the presence of three methyl (CH₃), five methylene (B1212753) (CH₂), and five methine (CH) groups. Combined with the ¹³C spectrum, this accounts for all 15 carbon atoms, confirming two quaternary carbons (one of which is oxygenated at δc 74.1, and the other at δc 42.3).

  • Direct C-H Connections (HSQC): The HSQC spectrum correlates each proton signal to its directly attached carbon, allowing for the unambiguous assignment of carbon signals corresponding to protonated carbons.

  • Proton Spin Systems (COSY): The COSY spectrum reveals proton-proton coupling networks. For example, a correlation chain can be traced from H-1 to H₂-2, then to H₂-3, H₂-4, and finally to H-5. Another key correlation is observed between H-6 and H-7.

  • Assembling the Skeleton (HMBC): The HMBC spectrum is crucial for connecting the spin systems and positioning the quaternary carbons and methyl groups.

Key HMBC Correlations for the Cedrane Skeleton

The diagram below illustrates the critical long-range correlations that piece together the tricyclic core of this compound.

hmbc_correlations cluster_structure Key HMBC Connections C11 C11 (quat) C12 C12 (Me) C5 C5 C6 C6 C7 C7 C8 C8 (quat, -OH) C15 C15 (-CH₂OH) H12 H₃-12 H12->C11 ²J H12->C5 ³J H12->C6 ³J H15 H₂-15 H15->C7 ³J H15->C8 ²J H7 H-7 H7->C11 ²J H7->C8 ²J

Figure 2: Key HMBC correlations for structural assembly.

Interpretation of Key HMBC Signals:

  • Methyl Group Placement: The protons of the C-12 methyl group (δH 1.25) show correlations to the quaternary carbon C-11, and to methines C-5 and C-6. This firmly places the C-12 methyl on the C-11 quaternary carbon, which is adjacent to C-5 and C-6.

  • Hydroxymethyl Group Placement: The protons of the C-15 hydroxymethyl group (δH 3.65/3.75) show correlations to the oxygenated quaternary carbon C-8 and the oxygenated methine C-7, establishing the C-8 to C-15 bond.

  • Ring Junctions: The proton H-7 shows correlations to both C-8 and the quaternary carbon C-11, bridging these two key centers and helping to define the five-membered ring.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and indispensable toolkit for the de novo structure elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, it is possible to piece together the entire carbon framework, assign all proton and carbon resonances, and establish the connectivity of all atoms in the molecule. Further analysis using NOESY or ROESY experiments would be required to confirm the relative stereochemistry of the chiral centers. This detailed structural information is fundamental for advancing research into the biological properties and potential applications of such compounds.

Application Notes and Protocols for Anti-inflammatory Activity Testing of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid compound that has been isolated from the leaves of Platycladus orientalis.[4] Sesquiterpenoids, as a class, are known for a wide range of biological activities, including anti-inflammatory effects.[2][3] The anti-inflammatory potential of related compounds is often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.[1] This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory activity of this compound.

Mechanism of Action: Key Signaling Pathways in Inflammation

Inflammatory responses are tightly regulated by complex signaling networks. Two of the most critical pathways are the NF-κB and MAPK pathways.[5][6][7]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[6][7] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Many natural products exert their anti-inflammatory effects by inhibiting IκB degradation and subsequent NF-κB activation.[1]

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression.[5] These pathways are activated by inflammatory cytokines and stress, and they contribute to the production of inflammatory mediators.[5][9] Inhibition of MAPK phosphorylation is another key mechanism for anti-inflammatory action.[1]

Data Presentation: Anti-inflammatory Activity of a Related Sesquiterpenoid

The following table summarizes the reported in vitro anti-inflammatory activity of cedrol, a structurally related cedrane (B85855) sesquiterpenoid. This data can serve as a benchmark for evaluating the potential of this compound.

CompoundAssayCell LineIC50 Value (µM)Reference
CedrolNitric Oxide (NO) InhibitionRAW 264.7 Macrophages41.1[1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

This technique is used to assess the effect of the compound on the expression of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation of signaling proteins (e.g., p65 NF-κB, p38, ERK, JNK).

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, etc., overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound This compound Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (TAK1, ASK1) Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPKK_p38->p38 P JNK JNK MAPKK_JNK->JNK P Transcription Transcription Factors (AP-1, ATF2) p38->Transcription JNK->Transcription Response Inflammatory Response Transcription->Response Compound This compound Compound->MAPKKK Inhibits Compound->MAPKK_p38 Compound->MAPKK_JNK

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture mtt Cytotoxicity Assay (MTT) Determine Non-toxic Dose cell_culture->mtt treatment Pre-treat with Compound + LPS Stimulation mtt->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess NO Assay (Griess) supernatant->griess elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, p-NF-κB, p-MAPKs) cell_lysate->western analysis Data Analysis griess->analysis elisa->analysis western->analysis end End analysis->end

Caption: Workflow for in vitro anti-inflammatory activity testing of this compound.

References

Application Notes and Protocols: Cytotoxicity Screening of 1,7-Diepi-8,15-cedranediol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Diepi-8,15-cedranediol is a sesquiterpenoid natural product that can be isolated from the leaves of Platycladus orientalis.[1][2][3] Natural products are a rich source of novel anticancer agents, and the evaluation of their cytotoxic effects against various cancer cell lines is a critical first step in the drug discovery process. These application notes provide detailed protocols for the in vitro cytotoxicity screening of this compound using common colorimetric assays: MTT and Sulforhodamine B (SRB). Additionally, this document outlines potential follow-up experiments to elucidate the mechanism of action, focusing on the induction of apoptosis and cell cycle arrest.

Data Presentation

The following tables are templates for presenting quantitative data obtained from cytotoxicity screening. Researchers should populate these tables with their own experimental data.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
HCT-116Colon Carcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)
MCF-7IC50 value24Data to be determined
MCF-72 x IC50 value24Data to be determined
HCT-116IC50 value24Data to be determined
HCT-1162 x IC50 value24Data to be determined

Experimental Protocols

1. Cell Culture

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, HCT-116, HeLa, A549, HepG2)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Trypsin-EDTA solution

    • Phosphate-buffered saline (PBS)

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

    • For experiments, harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.

    • Determine cell viability and concentration using a hemocytometer or an automated cell counter.

2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]

  • Materials:

    • 96-well flat-bottom plates

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6]

  • Materials:

    • 96-well flat-bottom plates

    • This compound stock solution (dissolved in DMSO)

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates as described for the MTT assay and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound and incubate for 48 or 72 hours.

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry completely.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air dry the plates and add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

G Figure 1: General workflow for cytotoxicity screening. cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation assay_proc Perform MTT or SRB Assay incubation->assay_proc read_absorbance Read Absorbance assay_proc->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for this compound cytotoxicity testing.

Apoptosis Signaling Pathway

G Figure 2: Simplified overview of apoptosis signaling pathways. cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family Bid cleavage (crosstalk) caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation caspase8->caspase3 dna_damage DNA Damage / Stress (Potential effect of this compound) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Apoptosis can be initiated through extrinsic or intrinsic pathways.[7][8][9]

Cell Cycle Arrest Signaling Pathway

G Figure 3: Key regulators of the G1/S and G2/M cell cycle checkpoints. cluster_g1_s G1/S Checkpoint cluster_g2_m G2/M Checkpoint dna_damage DNA Damage (Potential effect of this compound) atm_atr_g1 ATM/ATR Activation dna_damage->atm_atr_g1 atm_atr_g2 ATM/ATR Activation dna_damage->atm_atr_g2 p53 p53 Activation atm_atr_g1->p53 p21 p21 Expression p53->p21 cdk2_cyclinE CDK2/Cyclin E Inhibition p21->cdk2_cyclinE g1_arrest G1 Arrest cdk2_cyclinE->g1_arrest chk1_chk2 Chk1/Chk2 Activation atm_atr_g2->chk1_chk2 cdc25c Cdc25C Inhibition chk1_chk2->cdc25c cdk1_cyclinB CDK1/Cyclin B Inhibition cdc25c->cdk1_cyclinB g2_m_arrest G2/M Arrest cdk1_cyclinB->g2_m_arrest

Caption: DNA damage can trigger cell cycle arrest at the G1/S or G2/M checkpoints.[10][11][12]

References

Application Notes and Protocols: Efficacy Testing of 1,7-Diepi-8,15-cedranediol as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the insect repellent efficacy of the novel sesquiterpenoid, 1,7-Diepi-8,15-cedranediol. While specific efficacy data for this compound is not yet publicly available, this document outlines the standardized protocols and methodologies that should be employed to determine its potential as a topical insect repellent. The provided protocols are based on established guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA) for testing mosquito repellents.[1][2][3] The aim is to facilitate the generation of comparable and reliable data for the registration and labeling of new repellent products.[1]

Introduction

Vector-borne diseases, transmitted by mosquitoes and other arthropods, pose a significant global health threat. Personal protective measures, such as the use of insect repellents, are a first line of defense.[4] While synthetic compounds like DEET (N,N-diethyl-m-methylbenzamide) are highly effective, there is a continuous search for novel active ingredients, including naturally derived compounds.[4][5] this compound is a sesquiterpenoid that has been isolated from the leaves of Platycladus orientalis.[6] This document details the necessary in vitro and in vivo bioassays to characterize its repellent activity.

Hypothetical Data Presentation

The following tables illustrate how quantitative data on the efficacy of this compound would be presented. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: In Vitro Minimum Effective Dosage (MED) of this compound against Aedes aegypti

CompoundMED (µg/cm²)Positive Control (DEET) MED (µg/cm²)
This compound[Hypothetical Value, e.g., 25.5]19.3[7]
Vehicle Control (Ethanol)> 250N/A

Table 2: In Vivo Complete Protection Time (CPT) of Topical Formulations of this compound against Aedes aegypti

FormulationConcentration (% w/w)Mean CPT (hours) ± SDPositive Control (20% DEET) Mean CPT (hours) ± SD
This compound10%[Hypothetical Value, e.g., 4.2 ± 0.8]6.5 ± 1.2
This compound20%[Hypothetical Value, e.g., 7.8 ± 1.1]6.5 ± 1.2
Placebo0%0.1 ± 0.05N/A

Experimental Protocols

The following are detailed protocols for key experiments to determine the insect repellent efficacy of this compound.

In Vitro Repellency Bioassay (Adapted from Ali & Khan Large Cage Bioassay)[8]

This in vitro method is designed to screen compounds for repellent activity and determine the Minimum Effective Dosage (MED) without the use of human subjects.[8][9][10] It utilizes a large cage system where mosquitoes are attracted to a heated, collagen membrane treated with the test compound.[7][8][9][10]

Materials:

  • Test Compound: this compound

  • Positive Control: DEET

  • Solvent: Ethanol (B145695)

  • Test Cages (e.g., 30x30x30 cm)

  • Liquid Reservoirs with a heating element

  • Edible Collagen Sheets

  • Adult female Aedes aegypti mosquitoes (sugar-starved for 24 hours)[8]

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and DEET in ethanol. Create a series of dilutions to test a range of concentrations.

  • Treatment Application: Apply a known volume of the test solution evenly to a defined area (e.g., 30 cm²) of a collagen sheet.[7] Allow the solvent to evaporate completely.

  • Experimental Setup: Place the treated collagen sheet over the opening of a liquid reservoir heated to 37°C. Introduce the reservoir into a cage containing 200-250 sugar-starved female mosquitoes.

  • Data Collection: For a period of 1 minute, count the number of mosquitoes that land and probe the treated collagen sheet.

  • Determination of MED: The MED is the lowest concentration at which two or fewer bites (or 1% of the mosquito population) are recorded within the 1-minute observation period.[8]

  • Controls: Run a negative control with a collagen sheet treated only with ethanol and a positive control with a known concentration of DEET.

In_Vitro_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Test Solutions apply_treatment Apply Treatment to Collagen Sheet prep_solutions->apply_treatment setup Assemble Bioassay (Cage, Reservoir, Mosquitoes) apply_treatment->setup run_test Conduct 1-min Biting Count setup->run_test record_data Record Number of Probes run_test->record_data determine_med Determine Minimum Effective Dosage (MED) record_data->determine_med

In Vitro Repellency Bioassay Workflow
In Vivo Arm-in-Cage Repellency Bioassay

The arm-in-cage method is a standard for evaluating the complete protection time (CPT) of a topical repellent on human skin.[5][11] This protocol should be conducted under strict ethical guidelines and with informed consent from human volunteers.[2]

Materials:

  • Topical formulations of this compound (e.g., in an ethanol or lotion base)

  • Positive Control: 20% DEET formulation

  • Placebo formulation (vehicle only)

  • Test Cages containing 200-250 adult female Aedes aegypti mosquitoes

  • Human volunteers

Procedure:

  • Subject Selection: Recruit healthy adult volunteers who show a high attractiveness to mosquitoes.

  • Treatment Application: Apply a standardized dose (e.g., 1 mL per 600 cm²) of the test formulation, positive control, or placebo to a defined area on the forearm of each volunteer.[12] The other arm can serve as an untreated control to confirm mosquito biting avidity.

  • Exposure: At 30-minute intervals, the volunteer will insert their treated forearm into the mosquito cage for a 3-minute exposure period.

  • Endpoint Determination: The test is concluded for a specific formulation when the first confirmed bite occurs. A confirmed bite is typically defined as a bite followed by a second bite within the same or a subsequent exposure period.[2]

  • Data Collection: The Complete Protection Time (CPT) is recorded as the time from the application of the repellent until the first confirmed bite.[11]

In_Vivo_Bioassay_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_endpoint Endpoint recruit Recruit & Screen Volunteers apply Apply Standardized Dose of Formulation to Forearm recruit->apply expose Insert Arm into Mosquito Cage (3 min) apply->expose observe Observe for Mosquito Bites expose->observe wait Wait 30 minutes observe->wait No Confirmed Bite confirmed_bite First Confirmed Bite observe->confirmed_bite Confirmed Bite wait->expose record_cpt Record Complete Protection Time (CPT) confirmed_bite->record_cpt Y_Tube_Olfactometer_Logic cluster_setup Experimental Setup cluster_process Testing Process cluster_outcome Outcome Analysis y_tube Y-Tube Olfactometer treatment_arm Treatment Arm: This compound y_tube->treatment_arm control_arm Control Arm: Solvent Only y_tube->control_arm air_source Purified Airflow air_source->y_tube release Release Mosquito at Base of Y-Tube choice Mosquito Chooses Treatment or Control Arm release->choice repellency Spatial Repellency Demonstrated choice->repellency Significantly more choices for Control Arm attraction Attraction or No Effect choice->attraction No significant difference or preference for Treatment Arm

References

Application Notes and Protocols for Topical Formulation of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of the sesquiterpenoid 1,7-Diepi-8,15-cedranediol for topical application. This document outlines the necessary pre-formulation studies, formulation strategies, and detailed experimental protocols for evaluation.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid diol isolated from the leaves of Platycladus orientalis.[1][2] Sesquiterpenoids are a class of naturally occurring 15-carbon compounds known for a variety of biological activities.[3] Preliminary research suggests that this compound possesses anti-inflammatory and antimicrobial properties, making it a promising candidate for topical therapies targeting skin conditions.[1] The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.[4]

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
CAS Number 40768-81-8[2]
Appearance Powder (typical for isolated terpenes)[5]
General Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1][2][5]

Pre-formulation Studies

Prior to formulation development, a thorough characterization of the physicochemical properties of this compound is essential. The following experimental protocols are recommended to gather the necessary data.

Determination of Physicochemical Parameters

A lack of specific experimental data for this compound necessitates the following characterization studies.

Table 1: Physicochemical Parameters for Pre-formulation Studies

ParameterExperimental MethodSignificance for Topical Formulation
Melting Point Capillary MethodPurity assessment and processing temperature considerations.
Solubility Shake-Flask MethodSelection of appropriate vehicle and excipients.
Partition Coefficient (LogP) Shake-Flask MethodPrediction of skin penetration potential.
Experimental Protocols for Physicochemical Characterization

Protocol 2.2.1: Melting Point Determination (Capillary Method)

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point (a preliminary rapid heating can determine an approximate range). Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Protocol 2.2.2: Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents and excipients relevant for topical formulations (e.g., water, ethanol, propylene (B89431) glycol, isopropyl myristate, mineral oil, and various surfactants).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 32°C to mimic skin temperature) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

Protocol 2.2.3: Partition Coefficient (LogP) Determination (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system of n-octanol and water, pre-saturating each phase with the other.

  • Sample Preparation: Dissolve a known amount of this compound in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a sealed container. Shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in water]).

Formulation Development for Topical Application

Based on its sesquiterpenoid structure, this compound is anticipated to be lipophilic. The formulation strategy should therefore focus on enhancing its solubility and skin penetration.

Formulation Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 In Vitro Evaluation A Physicochemical Characterization B Solubility & LogP Determination A->B C Vehicle & Excipient Screening B->C D Prototype Formulation (e.g., Cream, Gel, Ointment) C->D E Optimization of API Concentration D->E F In Vitro Release Testing (IVRT) E->F G In Vitro Permeation Testing (IVPT) F->G G A Prepare Franz Diffusion Cell & Skin B Apply Formulation to Donor Compartment A->B C Sample Receptor Medium Over Time B->C D Analyze Samples (e.g., HPLC) C->D E Calculate Permeation Parameters (Flux, Lag Time) D->E G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Degradation Proteasomal Degradation IkBa_p->Degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->Degradation Inhibits?

References

Troubleshooting & Optimization

1,7-Diepi-8,15-cedranediol stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,7-Diepi-8,15-cedranediol in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO?

While specific stability data for this compound is not extensively documented in publicly available literature, information on the structurally similar sesquiterpenoid alcohol, cedrol, suggests good stability. Cedrol solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C[1]. Given the structural similarities, it is reasonable to expect this compound to exhibit comparable stability under similar storage conditions. However, for long-term storage or mission-critical applications, it is highly recommended to perform a stability assessment.

Q2: What solvents are suitable for dissolving this compound?

This compound is a moderately polar compound and is soluble in a variety of organic solvents. These include:

The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with downstream assays.

Q3: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of chemical compounds in solution, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Water Content: For solutions in DMSO, the presence of water can be a critical factor in compound degradation for some molecules[2][3][4]. It is advisable to use anhydrous DMSO and minimize exposure to atmospheric moisture.

  • Light: Exposure to UV light can induce photochemical degradation of certain compounds. Storage in amber vials is recommended to protect against light exposure.

  • pH: Although this compound does not have readily ionizable groups, extreme pH conditions in aqueous co-solvents could potentially catalyze degradation reactions such as dehydration, particularly given the presence of a tertiary alcohol.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups. While the cedranediol structure is not highly prone to oxidation, this can be a factor for long-term storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of some compounds in solution[2][3][4]. It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which contains both a primary and a tertiary alcohol, potential degradation mechanisms could include:

  • Dehydration: The tertiary alcohol at position 8 could be susceptible to acid- or heat-catalyzed dehydration to form an alkene.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, the primary alcohol at position 15 could be oxidized to an aldehyde or carboxylic acid in the presence of strong oxidizing agents. DMSO itself can act as a mild oxidant under certain conditions, though this is less common for stable alcohols without specific activators.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound activity or inconsistent results over time. Compound degradation in stock solution.- Prepare fresh stock solutions. - Perform a stability study on your current stock solution (see Experimental Protocols). - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at or below -20°C in amber, tightly sealed vials.
Precipitation observed in stock or working solutions. Poor solubility at the desired concentration or temperature. Compound degradation leading to less soluble products.- Gently warm the solution and vortex to attempt redissolution. - Consider using a different solvent or a co-solvent system. - Prepare a new, less concentrated stock solution.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products or impurities.- Analyze a freshly prepared solution to confirm the presence of new peaks in the aged sample. - Use mass spectrometry to identify the molecular weights of the unknown peaks and infer potential degradation pathways. - Review storage conditions and handling procedures to identify potential causes of degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal Standard (a stable, non-reactive compound with similar chromatographic properties)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene (B1209903) vials with screw caps

Procedure:

  • Preparation of Stock Solutions:

    • Test Compound Stock: Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

    • Internal Standard (IS) Stock: Prepare a 10 mM stock solution of the selected internal standard in DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample:

      • In a clean vial, mix a known volume of the Test Compound Stock and an equal volume of the IS Stock.

      • Dilute the mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).

      • Vortex the sample and transfer it to an autosampler vial. This sample represents 100% stability.

    • Incubation Samples:

      • Aliquot the Test Compound Stock into multiple amber vials, ensuring each vial has enough volume for analysis at each time point.

      • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • LC-MS Analysis:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one of the incubation vials.

    • Prepare a sample for analysis by following the same procedure as for the T0 sample (mixing with IS and diluting).

    • Analyze the T0 and time-point samples by LC-MS. An example set of conditions is provided in the table below.

Data Analysis:

  • For each time point, determine the peak area of this compound and the internal standard from the chromatogram.

  • Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.

  • Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound based on the expected stability of similar compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Storage ConditionSolventTime Point% Remaining (Hypothetical)
-20°CAnhydrous DMSO4 weeks99.5%
8 weeks98.9%
12 weeks98.2%
4°CAnhydrous DMSO4 weeks97.8%
8 weeks95.1%
12 weeks92.5%
Room Temperature (~22°C)Anhydrous DMSO4 weeks91.3%
8 weeks85.7%
12 weeks80.1%
Example LC-MS Conditions
ParameterSetting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Detection Electrospray Ionization (ESI) in positive mode
Monitored Ions Monitor for the protonated molecule of this compound ([M+H]⁺ or [M+Na]⁺) and the internal standard.

Visualizations

Stability_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sampling & Storage cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_compound Prepare 10 mM Compound Stock in Anhydrous DMSO prep_t0 Prepare T0 Sample (Compound + IS + Diluent) prep_compound->prep_t0 aliquot Aliquot Compound Stock prep_compound->aliquot prep_is Prepare 10 mM Internal Standard (IS) Stock in DMSO prep_is->prep_t0 analyze_t0 Analyze T0 Sample by LC-MS prep_t0->analyze_t0 storage Store Aliquots at Different Conditions (-20°C, 4°C, RT) aliquot->storage prep_tx At Each Time Point (Tx), Prepare Sample (Aliquot + IS + Diluent) storage->prep_tx calc_ratio Calculate Peak Area Ratio (Compound / IS) analyze_tx Analyze Tx Sample by LC-MS prep_tx->analyze_tx analyze_tx->calc_ratio calc_percent Calculate % Remaining vs. T0 calc_ratio->calc_percent

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results Observed q1 Is the compound stock solution old or frequently used? start->q1 a1_yes Prepare Fresh Stock Solution q1->a1_yes Yes q2 Has the solution been subjected to multiple freeze-thaw cycles? q1->q2 No a1_yes->q2 a1_no Review Experimental Protocol for Other Sources of Error a2_yes Aliquot New Stock Solution for Single Use q2->a2_yes Yes q3 Are storage conditions (temp, light) optimal? q2->q3 No a2_yes->q3 a3_yes Consider Performing a Formal Stability Study q3->a3_yes Yes a3_no Store at -20°C or below in Amber Vials q3->a3_no No a3_no->a3_yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Cedrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cedrane (B85855) sesquiterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of cedrane sesquiterpenoids in a question-and-answer format.

Question: Why am I seeing poor resolution between my cedrane sesquiterpenoid peaks, particularly between isomers like α-cedrene and β-cedrene?

Answer: Poor resolution of cedrane sesquiterpenoids is a common challenge due to their structural similarity. Several factors can contribute to this issue. To improve resolution, consider the following strategies:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.[1]

    • Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter selectivity due to different solvent-analyte interactions.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Column Temperature: Optimizing the column temperature can influence selectivity. Try decreasing the temperature to enhance separation, but be aware that this may increase backpressure.

  • Column Selection: Ensure you are using a column with appropriate selectivity for non-polar compounds. A C18 or C8 column is a good starting point, but for challenging separations, a phenyl-hexyl or a column with a different stationary phase chemistry might provide the necessary selectivity.

Question: My cedrol (B397079) and widdrol (B1201782) peaks are exhibiting significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for compounds like cedrol and widdrol, which contain hydroxyl groups, can occur due to interactions with active sites on the stationary phase. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of cedrol and widdrol, causing peak tailing.

    • Mobile Phase Additives: Adding a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination: Accumulation of strongly retained sample components on the column can lead to peak tailing. Implement a robust column washing protocol between analytical runs. If you are using a guard column, try replacing it.

Question: I am experiencing fluctuating retention times for my cedrane sesquiterpenoid standards. What should I investigate?

Answer: Inconsistent retention times can compromise the reliability of your results. The following factors are the most common culprits:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times. It is recommended to prepare fresh mobile phase daily.

  • Column Equilibration: The column must be properly equilibrated with the mobile phase before starting a sequence of injections. Allow sufficient time for the column to stabilize at the initial mobile phase conditions.

  • Temperature Fluctuations: Employ a column oven to maintain a constant and stable temperature throughout the analysis. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase flow rate. Check for leaks and ensure the pump is properly maintained.

Question: My HPLC system is showing high backpressure during the analysis of my essential oil samples containing cedranes. What are the likely causes and solutions?

Answer: High backpressure can damage your HPLC system and column. It is often caused by blockages within the system.

  • Sample Preparation: Essential oil samples can be complex and may contain particulate matter. Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to prevent clogging of the injector and column frit.

  • Column Frit Blockage: Particulates from the sample or mobile phase can block the inlet frit of the column. Try reversing the column and flushing it with an appropriate solvent. If this does not resolve the issue, the frit may need to be replaced.

  • Guard Column: Using a guard column before your analytical column can help to trap particulates and strongly retained compounds, protecting the more expensive analytical column. If the pressure increases, you can simply replace the guard column.

Frequently Asked Questions (FAQs)

What is the best type of HPLC column for separating cedrane sesquiterpenoids?

For reversed-phase HPLC of non-polar cedrane sesquiterpenoids, a C18 or C8 column is a standard choice. These columns provide good hydrophobic selectivity. For optimizing separations of structurally similar isomers, consider columns with different selectivities, such as phenyl-hexyl or embedded polar group phases. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired efficiency and the pressure capabilities of your HPLC system.

How should I prepare my essential oil samples for HPLC analysis of cedrane sesquiterpenoids?

Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system. A typical sample preparation workflow involves:

  • Dilution: Dilute the essential oil in a solvent that is miscible with the mobile phase, such as acetonitrile or methanol.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.

  • Internal Standard: Consider adding an internal standard to improve the accuracy and precision of quantification.

What is a suitable mobile phase for the separation of cedrane sesquiterpenoids?

A common mobile phase for the reversed-phase HPLC of cedrane sesquiterpenoids is a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is often necessary to separate compounds with a range of polarities. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

What is the best detector to use for the analysis of cedrane sesquiterpenoids?

Cedrane sesquiterpenoids lack strong chromophores, making UV detection challenging. Detection at low UV wavelengths (e.g., 200-220 nm) is often employed. However, this can lead to baseline noise and interference from solvents. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more suitable as they do not require the analyte to have a chromophore and provide a more universal response. Mass Spectrometry (MS) is also an excellent option for both detection and identification.

Quantitative Data Summary

The following table presents representative quantitative data for a reversed-phase HPLC method for the separation of common cedrane sesquiterpenoids. Please note that these values are illustrative and will vary depending on the specific HPLC system, column, and experimental conditions.

AnalyteRetention Time (min)Resolution (Rs)USP Tailing Factor
α-Cedrene15.2-1.1
β-Cedrene16.52.11.2
Widdrol18.83.51.3
Cedrol20.12.31.4

Experimental Protocol

This section provides a detailed representative methodology for the HPLC separation of cedrane sesquiterpenoids.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: 210 nm

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min

3. Standard and Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of α-cedrene, β-cedrene, cedrol, and widdrol in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to the desired concentrations.

  • Sample Preparation: Dilute the essential oil sample (e.g., 1:100 v/v) with acetonitrile. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis

  • Identify the peaks of interest by comparing their retention times with those of the standards.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dilute & Filter Essential Oil hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Stock & Working Standards prep_std->hplc_system inject Inject Sample/Standard hplc_system->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect Peaks (DAD/ELSD) run_gradient->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for HPLC analysis of cedrane sesquiterpenoids.

troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_pressure High Backpressure start HPLC Problem Observed res_q Isocratic or Gradient? start->res_q tail_q All peaks or specific peaks? start->tail_q pressure_q Sudden or gradual increase? start->pressure_q res_iso Decrease Organic % res_q->res_iso Isocratic res_grad Flatten Gradient res_q->res_grad Gradient res_flow Decrease Flow Rate res_iso->res_flow res_grad->res_flow res_temp Adjust Temperature res_flow->res_temp res_col Change Column res_temp->res_col tail_all Check for column blockage tail_q->tail_all All tail_specific Add mobile phase modifier (e.g., 0.1% Formic Acid) tail_q->tail_specific Specific tail_overload Dilute Sample tail_specific->tail_overload pressure_sudden Check for blockage (filter, frit) pressure_q->pressure_sudden Sudden pressure_gradual Column aging or contamination pressure_q->pressure_gradual Gradual pressure_sample Filter Sample pressure_sudden->pressure_sample

Caption: Troubleshooting decision tree for common HPLC issues.

cedrane_structures cluster_isomers Common Cedrane Isomers cedrane Cedrane Sesquiterpenoids Key Challenge: Separation of structural isomers alpha_cedrene α-Cedrene C15H24 cedrane->alpha_cedrene beta_cedrene β-Cedrene C15H24 cedrane->beta_cedrene cedrol Cedrol C15H26O cedrane->cedrol widdrol Widdrol C15H26O cedrane->widdrol alpha_cedrene->beta_cedrene Positional Isomers (Double Bond) cedrol->widdrol Stereoisomers

Caption: Logical relationship of cedrane structures and separation challenges.

References

preventing degradation of 1,7-Diepi-8,15-cedranediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of 1,7-Diepi-8,15-cedranediol to minimize degradation and ensure the integrity of your experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

A1: this compound is a sesquiterpenoid diol, a class of natural products known for their diverse biological activities.[1][2][3] Like many complex organic molecules, its chemical structure can be susceptible to degradation from environmental factors such as temperature, light, and atmospheric conditions. Improper storage can lead to the formation of impurities, loss of biological activity, and variability in experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general stability of sesquiterpenoids and compounds with hydroxyl functional groups, the primary factors that can cause degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[4][5][6][7]

  • Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule, particularly at the hydroxyl groups or susceptible allylic positions if any are present in related impurities.

  • Moisture: Water can act as a reactant in hydrolytic degradation pathways or facilitate other reactions.

  • pH: Although primarily a concern in solution, residual acidity or basicity on storage container surfaces could potentially catalyze degradation.

Q3: What are the visual or analytical signs of this compound degradation?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for detecting degradation. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are recommended to monitor the purity of your sample over time.[8] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide: Degradation During Storage

If you suspect that your sample of this compound has degraded, consult the following table for potential causes and recommended actions.

Observation Potential Cause Troubleshooting Steps & Recommended Actions
Appearance of new peaks in HPLC/GC analysis Exposure to light, heat, or oxygen.1. Review your storage conditions against the recommended guidelines.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. If possible, use a fresh, validated sample for your experiments.4. Consider repurifying the degraded sample if a significant amount of starting material is still present.
Reduced biological activity in assays Loss of the active parent compound due to degradation.1. Confirm the purity of your sample analytically.2. Compare the activity with a new, unopened lot of the compound.3. If degradation is confirmed, obtain a fresh sample and store it under optimal conditions.
Change in physical appearance (e.g., color) Significant chemical degradation.1. Do not use the sample for experiments.2. Document the changes and contact the supplier.3. Dispose of the material according to your institution's safety guidelines.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are general guidelines, and for critical applications, it is advisable to perform your own stability studies.

Parameter Solid Form In Solution
Temperature -20°C or lower for long-term storage. 2-8°C for short-term.-20°C or -80°C. Avoid freeze-thaw cycles.
Light Store in an amber vial or a light-blocking container.Use amber vials and store in the dark.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Purge the headspace of the vial with an inert gas before sealing.
Container Tightly sealed glass vials.Tightly sealed glass vials with appropriate solvent-resistant caps.
Solvent N/AUse high-purity, anhydrous solvents. If possible, prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solid State

Objective: To determine the stability of solid this compound under various storage conditions.

Methodology:

  • Aliquot equal amounts of solid this compound into several amber glass vials.

  • Create different storage conditions for the vials:

    • -20°C, dark (control)

    • 4°C, dark

    • Room temperature (e.g., 25°C), dark

    • Room temperature, exposed to ambient light

    • 40°C, dark

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), take one vial from each condition.

  • Dissolve the contents in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Analyze the sample by a validated stability-indicating HPLC method.

  • Compare the purity of the stressed samples to the control sample stored at -20°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[8][9][10]

Methodology:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water). Heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Heat at 60°C for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) in a suitable solvent. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp (to simulate sunlight) for a defined period.

  • For each condition, analyze the stressed samples alongside an unstressed control sample by HPLC-MS to identify and characterize any degradation products.

Visualizations

Degradation_Pathway Potential Degradation Pathways for this compound A This compound B Oxidation Products (e.g., ketones, aldehydes) A->B Oxygen / Light C Dehydration Products (e.g., alkenes) A->C Heat / Acidic Conditions D Isomerization Products A->D Heat / pH extremes

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Aliquot Solid Compound B Temperature A->B C Light A->C D Humidity A->D E Control (-20°C, Dark) A->E F Time Points (0, 1, 3, 6, 12 months) B->F C->F D->F E->F G Dissolve in Solvent F->G H HPLC / GC-MS Analysis G->H I Compare Purity to Control H->I J Identify Degradants I->J

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree Troubleshooting Degradation Issues A Suspected Degradation? B Perform Analytical Purity Check (HPLC/GC) A->B C Purity > 98%? B->C Yes E Purity < 98% or New Peaks Present? B->E No D Proceed with Experiment C->D F Review Storage Conditions E->F G Conditions Optimal? F->G No I Consider Lot-to-Lot Variability. Contact Supplier. F->I Yes H Re-evaluate Storage Protocol. Use fresh sample. G->H

Caption: A decision tree for troubleshooting suspected degradation.

References

troubleshooting inconsistent results in 1,7-Diepi-8,15-cedranediol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Diepi-8,15-cedranediol. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpene diol, which is a type of natural product.[1] It is extracted from sources like cedarwood oil and the leaves of Platycladus orientalis.[1][2][3][4][5] Its chemical formula is C15H26O2 and it has a molecular weight of 238.37 g/mol .[1]

Q2: What are the known biological activities of this compound?

A2: The primary reported mode of action for this compound is as a semiochemical that influences insect behavior.[1] It functions as an environmentally friendly repellent by interfering with insect chemosensory pathways, which disrupts their ability to locate host plants or prey.[1] This makes it a compound of interest for pest management strategies.[1] It is also used in the fragrance industry and for research in medicinal chemistry.[6]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5] For bioassays, it is critical to select a solvent that effectively dissolves the compound but has minimal toxicity to the test organism or cells at the final concentration used.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: To ensure stability and consistency, it is recommended to prepare stock solutions fresh for each experiment.[7] If you need to make stock solutions in advance, you should store them as small aliquots in tightly sealed vials at -20°C for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2] As related natural products can be sensitive to light and temperature, protecting solutions from light is a crucial practice.[7]

Troubleshooting Inconsistent Bioassay Results

This guide addresses specific issues that can lead to variability and a lack of reproducibility in bioassays involving this compound.

Issue 1: High variability between replicate wells/dishes.

  • Question: My results are showing significant differences between replicates that should be identical. What is the cause?

  • Answer: High variability is a common problem that can obscure the true effect of the compound. Potential causes include:

    • Pipetting Inaccuracy: Small errors in pipetting volumes of cells, insects, reagents, or the test compound can lead to large differences in results.[8]

    • Uneven Cell/Organism Distribution: A non-homogenous suspension of cells or inconsistent handling of test insects can cause significant well-to-well variation.[8]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect results.[8][9][10]

    • Incomplete Mixing: Failure to properly mix the contents of each well after adding the compound or reagents can lead to inconsistent exposure.[8]

Issue 2: Dose-response curve is not sigmoidal or is inconsistent between experiments.

  • Question: I am repeating an assay and my IC50 values are different, or the dose-response curve is not showing a clear sigmoidal shape. Why is this happening?

  • Answer: An atypical or shifting dose-response curve can be indicative of several issues:

    • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship.[9]

    • Compound Solubility: The compound may not be fully dissolved in the assay medium, especially at higher concentrations, leading to an inaccurate assessment of its potency.[9][11] This can cause underestimation of activity and variable data.[11]

    • Compound Degradation: The stability of the compound can be influenced by light, temperature, or pH.[7] If the compound degrades during the experiment, it will lead to inconsistent results.

    • Biological Variability: The age, health, and even genetic variability of the test organisms (insects, cells) can affect their susceptibility and lead to shifts in potency between experiments.[7][9]

Issue 3: No biological activity observed, or the effect is weaker than expected.

  • Question: My bioassay is not showing any activity for this compound, even at high concentrations. What should I check?

  • Answer: A complete lack of activity can be due to problems with the compound itself or the experimental design.

    • Compound Degradation: Ensure that stock solutions are fresh and have been stored properly to prevent degradation, which can lead to a loss of potency.[7][8][9]

    • Incorrect Stock Concentration: Verify the initial weight of the compound and the volume of solvent used to prepare the stock solution.[9] An analytical method like HPLC can be used to confirm concentration.[9]

    • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells or organisms, potentially masking the compound's true effect or causing non-specific activity.[8] Always run a solvent-only control to account for this.[7]

    • Inappropriate Bioassay: The chosen assay may not be suitable for detecting the specific biological activity of this compound. Its known effect is on insect chemosensory pathways, so assays related to repellency, antifeedant activity, or neurophysiology in insects are more likely to yield positive results.[1]

Data Presentation

Table 1: Troubleshooting Summary for this compound Bioassays
IssuePotential CausesRecommended Solutions
High Variability Between Replicates Pipetting errors; Inconsistent cell/organism density; Edge effects; Incomplete mixing.Calibrate pipettes; Ensure homogenous suspension before dispensing; Avoid using outer wells of plates; Gently mix plate after reagent addition.[8][10]
Inconsistent Dose-Response/IC50 Incorrect concentration range; Compound precipitation at high concentrations; Compound degradation; Biological variability of test system.Test a wider range of serial dilutions; Visually inspect for solubility issues; Prepare fresh solutions and protect from light; Standardize the age and condition of test organisms.[7][9]
No/Weak Biological Activity Compound degradation; Inaccurate stock concentration; Solvent toxicity masking effects; Inappropriate assay design.Use fresh stock solutions stored properly; Verify stock concentration; Keep final solvent concentration low (<0.5%) and use solvent controls; Ensure assay is relevant to the compound's known mechanism.[7][8][9]
Table 2: Example Hypothetical Data - Insect Antifeedant Assay
Concentration (µg/cm²)Mean Feeding Inhibition (%)Standard Deviation (±)Notes
0 (Solvent Control)2.11.5Establishes baseline feeding.
1015.83.2Low activity.
2548.95.1Moderate activity near IC50.
5085.44.7Strong inhibition.
10096.22.8Near-complete inhibition.

Experimental Protocols

Key Experiment: Insect Antifeedant Leaf Disc Bioassay

This protocol provides a general framework for assessing the antifeedant properties of this compound against a leaf-chewing insect larva (e.g., Spodoptera litura).

1. Materials and Reagents:

  • This compound

  • Solvent (e.g., Acetone or DMSO)

  • Host plant leaves (e.g., cabbage, castor bean)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer (e.g., 4 cm diameter)

  • Third-instar larvae of the test insect

  • Controlled environment chamber (e.g., 25°C, 60% RH)

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent.

  • Perform serial dilutions to obtain the desired final concentrations for the assay.

  • Prepare a solvent-only solution to serve as the negative control.

3. Bioassay Procedure:

  • Use a cork borer to cut uniform leaf discs from fresh, healthy leaves.[7]

  • Dip each leaf disc into a test solution for 5-10 seconds to ensure even coating. Prepare control discs by dipping them in the solvent alone.[7]

  • Allow the solvent to evaporate completely from the leaf discs in a fume hood.[7]

  • Place one treated leaf disc in a Petri dish lined with moist filter paper to prevent the disc from drying out.[7]

  • Introduce one pre-starved (e.g., 2-4 hours) third-instar larva into each Petri dish.[7]

  • Set up at least five replicates for each concentration and the control.[7]

  • Place the Petri dishes in a controlled environment chamber for a set period (e.g., 24 hours).

4. Data Analysis:

  • After the incubation period, remove the larvae and measure the area of the leaf disc consumed. This can be done using a leaf area meter or image analysis software.

  • Calculate the percentage of feeding inhibition using the following formula:

    • Feeding Inhibition (%) = [1 - (T/C)] x 100

    • Where T is the area consumed in the treatment disc and C is the area consumed in the control disc.

  • Determine the IC50 value (the concentration that inhibits 50% of feeding) using probit analysis or other appropriate statistical software.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay Setup cluster_incubation Phase 3: Incubation & Data Collection cluster_analysis Phase 4: Data Analysis prep_solution Prepare Stock & Serial Dilutions of this compound treat_discs Treat Leaf Discs with Solutions (Compound & Solvent Control) prep_solution->treat_discs prep_discs Cut Uniform Leaf Discs prep_discs->treat_discs prep_insects Select & Pre-Starve Insect Larvae add_insect Introduce One Larva per Dish prep_insects->add_insect evaporate Air-Dry Discs to Evaporate Solvent treat_discs->evaporate setup_petri Place Disc in Petri Dish with Moist Filter Paper evaporate->setup_petri setup_petri->add_insect incubate Incubate in Controlled Environment (24h) add_insect->incubate measure Measure Consumed Leaf Area incubate->measure calculate Calculate % Feeding Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 signaling_pathway cluster_neuron Insect Olfactory Receptor Neuron receptor Odorant Receptor (OR) g_protein G-Protein Activation receptor->g_protein activates ion_channel Ion Channel Opening g_protein->ion_channel leads to depolarization Membrane Depolarization ion_channel->depolarization causes action_potential Action Potential Fired depolarization->action_potential triggers brain Insect Brain (Antennal Lobe) action_potential->brain signal to compound This compound (Repellent) compound->receptor binds to behavior Behavioral Response (Aversion / Repellency) brain->behavior processes signal

References

Technical Support Center: Enhancing the Bioavailability of Hydrophobic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of hydrophobic natural products.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and testing of hydrophobic natural products.

Nanoemulsion Formulation Issues

Q1: My nanoemulsion has a large and inconsistent particle size after preparation using high-pressure homogenization. What are the possible causes and solutions?

A1: Large and polydisperse particle sizes are common issues in nanoemulsion preparation. Several factors could be contributing to this problem.

  • Insufficient Homogenization Pressure or Passes: The energy input during homogenization is critical for reducing droplet size.

    • Solution: Increase the homogenization pressure and/or the number of passes through the homogenizer. It's recommended to start with a lower pressure and gradually increase it while monitoring the particle size. Processing the coarse emulsion through multiple passes can also lead to a more uniform and smaller droplet size.[1]

  • Inappropriate Surfactant or Co-surfactant Concentration: The amount of surfactant and co-surfactant must be sufficient to stabilize the newly formed oil droplets.

    • Solution: Optimize the surfactant-to-oil ratio. Insufficient surfactant will lead to droplet coalescence and an increase in particle size. Conduct a formulation optimization study with varying concentrations of surfactant and co-surfactant to find the optimal ratio for your specific oil phase and active compound.[1]

  • Poor Initial Dispersion: The quality of the coarse emulsion before homogenization can affect the final nanoemulsion.

    • Solution: Ensure the initial coarse emulsion is well-mixed using a high-shear mixer before introducing it to the high-pressure homogenizer. This provides a more uniform starting point for particle size reduction.[1]

Q2: I am observing phase separation or creaming in my nanoemulsion during storage. How can I improve its stability?

A2: Phase separation and creaming are signs of nanoemulsion instability. The following troubleshooting steps can be taken:

  • Optimize Surfactant Blend: The choice of surfactant and co-surfactant is crucial for long-term stability.

    • Solution: Experiment with different types of surfactants and co-surfactants, paying attention to their Hydrophilic-Lipophilic Balance (HLB) values. A combination of surfactants often provides better stability than a single one.

  • Increase Viscosity of the Continuous Phase: A more viscous external phase can slow down the movement of droplets, reducing the likelihood of coalescence and creaming.

    • Solution: Incorporate a food-grade thickening agent or polymer into the aqueous phase.

  • Check for Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to instability.

    • Solution: Ensure the oil phase is saturated with the hydrophobic active to minimize its diffusion through the aqueous phase. Using a combination of oils with different aqueous solubilities can also mitigate this effect.

Solid Dispersion Formulation Issues

Q1: The dissolution rate of my solid dispersion is not significantly improved compared to the pure drug. What could be the reason?

A1: The lack of significant improvement in the dissolution rate of a solid dispersion can stem from several factors related to the formulation and preparation process.

  • Drug Recrystallization: The amorphous form of the drug is key to enhanced solubility. If the drug recrystallizes during preparation or storage, the advantage is lost.

    • Solution:

      • Carrier Selection: Choose a polymer carrier that has strong interactions with the drug molecule to inhibit recrystallization. Polyvinylpyrrolidone (PVP) is a commonly used carrier that can form hydrogen bonds with drug molecules.[2]

      • Rapid Solvent Removal/Cooling: In solvent evaporation or melting methods, rapid removal of the solvent or quick cooling of the melt is crucial to trap the drug in an amorphous state.[3][4]

      • Storage Conditions: Store the solid dispersion in a dry environment, as moisture can induce crystallization.

  • Inadequate Drug-Carrier Miscibility: If the drug and carrier are not miscible at the prepared ratio, the drug may exist as crystalline domains within the dispersion.

    • Solution: Conduct miscibility studies (e.g., using Differential Scanning Calorimetry - DSC) to determine the optimal drug-to-carrier ratio.

Q2: My solid dispersion prepared by the solvent evaporation method has a very slow solvent removal rate and results in a sticky product. How can I resolve this?

A2: Slow solvent evaporation and stickiness are common processing challenges.

  • Solvent Selection: The choice of solvent is critical.

    • Solution: Select a volatile solvent in which both the drug and the carrier are readily soluble. A lower boiling point solvent will evaporate more quickly. If a single solvent is not suitable, a mixture of solvents can be used.

  • Drying Method: The drying process significantly impacts the final product characteristics.

    • Solution: Employ a rotary evaporator to increase the surface area for evaporation and apply a vacuum to reduce the solvent's boiling point. For larger scale production, spray drying can be an effective alternative that produces a fine, non-sticky powder.[3]

Liposomal Encapsulation Issues

Q1: The encapsulation efficiency of my hydrophobic natural product in liposomes is very low. How can I improve it?

A1: Low encapsulation efficiency for hydrophobic compounds in liposomes is a frequent challenge.

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of other components like cholesterol are critical.

    • Solution:

      • Optimize Lipid-to-Drug Ratio: Systematically vary the ratio of lipids to the hydrophobic compound to find the optimal loading capacity.

      • Incorporate Cholesterol: Cholesterol can increase the stability of the lipid bilayer and create more space for the hydrophobic drug to partition into the membrane.[5]

  • Preparation Method: The method used to prepare the liposomes can significantly impact encapsulation.

    • Solution: The thin-film hydration method is generally effective for lipophilic drugs as it allows the drug to be incorporated into the lipid film before hydration.[6][7] Ensure the organic solvent is completely removed to form a uniform, thin lipid film.

  • Hydration Conditions: The temperature during hydration is important.

    • Solution: Hydrate (B1144303) the lipid film at a temperature above the phase transition temperature (Tc) of the lipids used. This ensures the lipid bilayer is in a fluid state, facilitating the incorporation of the hydrophobic compound.[6]

Q2: My liposome (B1194612) formulation shows significant aggregation and leakage of the encapsulated compound over time. What are the strategies to enhance stability?

A2: Liposome stability is crucial for their therapeutic efficacy.

  • Surface Modification: Modifying the surface of the liposomes can prevent aggregation.

    • Solution: Incorporate polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEGylation) into the formulation. The PEG chains create a steric barrier that prevents liposomes from aggregating.

  • Optimize Cholesterol Content: Cholesterol plays a key role in membrane stability.

    • Solution: Adjust the cholesterol concentration. While it can improve stability, too much cholesterol can make the membrane too rigid and lead to leakage. An optimal concentration needs to be determined experimentally.[5]

  • Storage Conditions: Proper storage is essential.

    • Solution: Store liposomal formulations at a controlled temperature (often refrigerated) and protect them from light, especially if the encapsulated compound is light-sensitive. For long-term stability, lyophilization (freeze-drying) can be considered, though it requires the use of cryoprotectants.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass effect and how does it affect the bioavailability of hydrophobic natural products?

A1: The first-pass effect, also known as first-pass metabolism, is a phenomenon where the concentration of a drug or natural product is significantly reduced before it reaches the systemic circulation. After oral administration, compounds are absorbed from the small intestine and transported via the portal vein to the liver. In the intestinal wall and the liver, enzymes, particularly the cytochrome P450 (CYP450) family, can metabolize the compounds, reducing the amount of active substance that enters the bloodstream.[8][9][10][11] Many hydrophobic natural products are susceptible to extensive first-pass metabolism, which is a major contributor to their low oral bioavailability.

Q2: How do P-glycoprotein (P-gp) efflux pumps impact the bioavailability of natural products?

A2: P-glycoprotein (P-gp) is a transmembrane protein that acts as an efflux pump, actively transporting a wide range of substances out of cells.[12] In the intestines, P-gp is located on the apical membrane of enterocytes and pumps absorbed compounds back into the intestinal lumen, thereby limiting their absorption into the bloodstream.[12][13][14] Many natural products are substrates for P-gp, and this efflux mechanism is a significant barrier to their oral bioavailability. Some strategies to overcome this include the co-administration of P-gp inhibitors.[12][14][15]

Q3: What is the role of the lymphatic transport system in the absorption of hydrophobic compounds?

A3: The intestinal lymphatic system provides an alternative absorption pathway for highly lipophilic (fat-soluble) compounds, allowing them to bypass the first-pass metabolism in the liver.[16][17][18][19][20][21] After absorption into the enterocytes, these compounds can be incorporated into chylomicrons, which are lipoprotein particles. These chylomicrons are then transported into the lymphatic vessels and eventually enter the systemic circulation.[18][21] Formulating hydrophobic natural products in lipid-based delivery systems, such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS), can enhance their absorption via this pathway.[16][17][18][19]

Q4: How can I predict the potential for poor bioavailability of a new hydrophobic natural product early in the development process?

A4: Early prediction of bioavailability issues can save significant time and resources. Several in vitro and in silico methods can be used:

  • Physicochemical Characterization:

    • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract.

    • LogP/LogD: Assess the lipophilicity of the compound.

  • In Vitro Permeability Assays:

    • Caco-2 Cell Monolayer Assay: This is a widely used in vitro model of the human intestinal epithelium to assess the permeability of a compound and to identify if it is a substrate for efflux transporters like P-gp.[22][23][24][25][26]

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes or Hepatocytes: These assays can estimate the extent of first-pass metabolism in the liver.

Q5: What are the main challenges in scaling up the production of nanoformulations for bioavailability enhancement?

A5: Scaling up the production of nanoformulations from the laboratory to an industrial scale presents several challenges:

  • Reproducibility and Batch-to-Batch Consistency: Maintaining consistent particle size, drug loading, and stability across different batch sizes can be difficult.[27][28][29][30]

  • Equipment and Process Control: The equipment used for large-scale production may have different operating parameters than lab-scale equipment, requiring significant process optimization.[27][31]

  • Stability During Storage and Sterilization: Ensuring the long-term stability of the nanoformulation and developing appropriate sterilization methods without altering its characteristics are critical hurdles.[28][30][31]

  • Cost of Goods: The cost of excipients and the manufacturing process can be high, impacting the commercial viability of the final product.[29]

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data on the enhancement of bioavailability for select hydrophobic natural products using various formulation strategies.

Table 1: Bioavailability Enhancement of Curcumin

Formulation StrategyFold Increase in Bioavailability (Compared to unformulated)Reference
Co-administration with Piperine20-fold[32]
Micellar Curcumin185-fold[32]

Table 2: Bioavailability Enhancement of Resveratrol

Formulation StrategyFold Increase in Bioavailability (Compared to unformulated)Reference
Casein Nanoparticles10-fold[33]
Solid Lipid Nanoparticles8-fold[33]
Carboxymethyl Chitosan (B1678972) Nanoparticles3.5-fold[34]
N-trimethyl chitosan modified SLN3.8-fold[34]
Galactosylated PLGA Nanoparticlesup to 335.7% (3.36-fold)[34]
Co-administration with Piperine2-fold (in rats)[35]
Coated Emulsions14-fold[36]

Table 3: Solubility Enhancement of Poorly Soluble Drugs using Solid Dispersions

DrugCarrierMethodSolubility EnhancementReference
NevirapinePVP K30Solvent EvaporationSignificant increase in dissolution rate[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the bioavailability of hydrophobic natural products.

Preparation of Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a hydrophobic natural product.

Materials:

  • Hydrophobic natural product

  • Oil (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Protocol:

  • Preparation of the Oil Phase: Dissolve the hydrophobic natural product in the selected oil. Gentle heating and stirring may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer for 5-10 minutes. This will form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[37]

    • Set the desired pressure (e.g., 500 to 5,000 psi) and number of passes.[37] These parameters need to be optimized for each specific formulation.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the zeta potential to predict the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or creaming over a set period.

Preparation of Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a hydrophobic natural product to enhance its dissolution rate.

Materials:

  • Hydrophobic natural product

  • Polymer carrier (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, or a sieve

Protocol:

  • Dissolution: Dissolve both the hydrophobic natural product and the polymer carrier in a suitable volatile organic solvent. Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film or a solid mass on the wall of the flask.

  • Drying: Place the flask in a vacuum oven at a controlled temperature (below the glass transition temperature of the polymer) for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization:

    • Perform a dissolution test to compare the release profile of the solid dispersion with the pure drug.

    • Use DSC and X-ray diffraction (XRD) to confirm the amorphous state of the drug in the solid dispersion.[2]

    • Employ Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[2]

Preparation of Liposomes by Thin-Film Hydration Method

Objective: To encapsulate a hydrophobic natural product within liposomes.

Materials:

  • Hydrophobic natural product

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and the hydrophobic natural product in the organic solvent in a round-bottom flask.[5][6][7][32][38]

  • Solvent Removal: Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the boiling point of the solvent. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask. Continue evaporation under vacuum until a dry film is formed.[5][6][7][32][38]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[7]

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[6][7]

  • Size Reduction (Optional but Recommended): To obtain smaller and more uniform liposomes (unilamellar vesicles - UVs), the MLV suspension can be:

    • Sonicated: Using a bath or probe sonicator.

    • Extruded: Passed through polycarbonate membranes with a defined pore size using an extruder. This is the preferred method for achieving a narrow size distribution.[32][38]

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_nanoemulsion cluster_prep Preparation cluster_homogenization Homogenization cluster_char Characterization A 1. Dissolve Hydrophobic Natural Product in Oil C 3. Form Coarse Emulsion (High-Shear Mixing) A->C B 2. Dissolve Surfactant & Co-surfactant in Water B->C D 4. High-Pressure Homogenization C->D E 5. Particle Size & PDI (DLS) D->E F 6. Zeta Potential D->F G 7. Stability Assessment D->G

Figure 1: Experimental workflow for nanoemulsion preparation.

intestinal_absorption_pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Drug Hydrophobic Natural Product Drug_in_cell Absorbed Natural Product Drug->Drug_in_cell Passive Diffusion Chylomicron Chylomicrons Drug_in_cell->Chylomicron Incorporation Pgp P-gp Efflux Pump Drug_in_cell->Pgp Efflux CYP450 CYP450 Enzymes Drug_in_cell->CYP450 Metabolism Metabolites Metabolites PortalVein Portal Vein to Liver (First-Pass Metabolism) Metabolites->PortalVein Lymphatics Lymphatic System (Bypasses Liver) Chylomicron->Lymphatics CYP450->Metabolites

Figure 2: Intestinal absorption and metabolism pathways.

p_glycoprotein_inhibition cluster_membrane Apical Membrane of Enterocyte cluster_interaction Mechanism of Inhibition Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Inhibited by Natural Product Drug Hydrophobic Drug (P-gp Substrate) Drug->Pgp Binds Inhibitor Natural Product Inhibitor (e.g., Piperine) Inhibitor->Pgp Competitively Binds or Allosterically Modulates ATP ATP ATP->Pgp Hydrolysis

Figure 3: Mechanism of P-glycoprotein inhibition.

References

dealing with low yield during 1,7-Diepi-8,15-cedranediol isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 1,7-diepi-8,15-cedranediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the isolation of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly isolated?

A1: this compound is a sesquiterpenoid diol belonging to the cedrane (B85855) family of natural products.[1] Its primary documented natural source is the leaves and other parts of Platycladus orientalis (L.) Franco, also known as Oriental Arborvitae.[2][3] It is a component of the essential oil of this plant. Cedarwood oil is another potential source for related cedrane sesquiterpenoids.[1]

Q2: What are the typical yields of this compound I can expect?

A2: The yield of this compound is highly dependent on the quality of the plant material, the extraction method, and the efficiency of the purification process. The overall essential oil yield from Platycladus orientalis leaves is relatively low, often in the range of 0.33% of the dry weight.[4] The concentration of individual sesquiterpenoids within the essential oil can also vary. Therefore, the final yield of the pure compound is often significantly lower than the initial crude extract or essential oil yield.

Q3: Which extraction methods are most suitable for obtaining this compound?

A3: Common methods for extracting the essential oil containing this compound from Platycladus orientalis include steam distillation (SD) and solvent extraction.[5][6] For crude extracts, solvent extraction with solvents of varying polarities such as ethanol (B145695), ethyl acetate (B1210297), and hexane (B92381) is employed.[4][7] Studies have shown that a steam distillation-solvent extraction (SDE) method can improve the recovery of oxygenated sesquiterpenoids.[5][6] Supercritical CO2 extraction is another modern technique that can be effective for terpenoid extraction.[8]

Q4: How can I purify this compound from the crude extract or essential oil?

A4: Purification of this compound from the complex mixture of the crude extract or essential oil typically requires chromatographic techniques. A multi-step approach is common, starting with fractionation using solvents of different polarities to enrich the sesquiterpenoid fraction. This is followed by column chromatography on silica (B1680970) gel with a gradient elution, for example, using a hexane-ethyl acetate solvent system. For final purification to high purity, preparative high-performance liquid chromatography (prep-HPLC) or high-performance countercurrent chromatography (HPCCC) may be necessary.[9]

Q5: What are the key challenges in isolating this compound?

A5: The primary challenges are the low concentration of the target compound in the natural source, potential for co-elution with structurally similar sesquiterpenoids during chromatography, and optimizing the final crystallization step to obtain a pure, solid product.[10]

Troubleshooting Guide: Low Yield

Low yield is a common issue in natural product isolation. This guide provides a systematic approach to identifying and addressing potential causes for low recovery of this compound.

Problem Area 1: Raw Material Quality and Preparation
Potential Cause Troubleshooting Action
Incorrect plant species or chemotype. Verify the botanical identity of Platycladus orientalis. Different chemotypes may have varying concentrations of the target compound.
Improper harvesting time. The concentration of secondary metabolites in plants can vary with the season and developmental stage. If possible, harvest fresh leaves, as the composition can change during drying and storage.
Poor storage of plant material. Store dried plant material in a cool, dark, and dry place to prevent degradation of sesquiterpenoids.
Inadequate grinding of plant material. Grind the dried plant material to a fine, uniform powder to maximize the surface area for efficient extraction.
Problem Area 2: Extraction Inefficiency
Potential Cause Troubleshooting Action
Suboptimal extraction solvent. The choice of solvent is critical. For sesquiterpenoid diols, moderately polar solvents or mixtures are often effective. Experiment with different solvents or solvent combinations (e.g., hexane-acetone mixtures have been shown to be effective for terpenoid extraction from pine).[11][12][13]
Insufficient extraction time or temperature. Ensure the extraction time is adequate for the chosen method. For solvent extraction, increasing the temperature (while considering the thermal stability of the compound) can improve efficiency.
Degradation during extraction. Some sesquiterpenoids can be sensitive to high temperatures. For thermolabile compounds, consider extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction or supercritical CO2 extraction.
Loss of volatile components. If using methods like steam distillation or high-temperature solvent extraction, ensure the condensation and collection system is efficient to prevent the loss of volatile sesquiterpenoids.
Problem Area 3: Purification Losses
Potential Cause Troubleshooting Action
Co-elution with other compounds. This compound may co-elute with other structurally similar sesquiterpenoids. Optimize the chromatographic separation by adjusting the solvent gradient, trying a different stationary phase (e.g., a different type of silica or a bonded phase), or using a more advanced technique like HPCCC.[9][14]
Irreversible adsorption on the stationary phase. Highly polar compounds can sometimes bind strongly to silica gel. Ensure the chosen eluent system has sufficient polarity to elute the target compound.
Decomposition on the stationary phase. Some compounds can degrade on acidic stationary phases like silica gel. Consider using a neutral stationary phase like deactivated silica or alumina.
Improper fraction collection. Monitor the fractions carefully using thin-layer chromatography (TLC) to ensure all fractions containing the target compound are collected.
Problem Area 4: Inefficient Crystallization
Potential Cause Troubleshooting Action
Solution is too dilute. If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.
Rapid crystallization leading to impure crystals. If the solid "crashes out" of solution too quickly, it can trap impurities. To slow down crystallization, re-dissolve the solid in a slightly larger volume of the hot solvent before allowing it to cool slowly.[1]
"Oiling out" instead of crystallizing. If the compound separates as an oil, it may be due to the presence of impurities or the crystallization temperature being above the compound's melting point in that solvent. Try adding slightly more of the more "soluble" solvent in a mixed solvent system, or try a different crystallization solvent altogether.[1]
Supersaturation without nucleation. If the solution is supersaturated but no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Platycladus orientalis Leaves

Extraction MethodSolvent(s)YieldReference
HydrodistillationWater0.33% (Essential Oil)[4]
Solvent ExtractionEthanol4.6% (Crude Extract)[4]
Solvent ExtractionEthyl Acetate2.9% (Crude Extract)[4]
Solvent ExtractionWater2.5% (Crude Extract)[4]
Solvent ExtractionHexane1.8% (Crude Extract)[4]

Table 2: Typical Yields of Cedrane Sesquiterpenoids from Juniperus Species (for comparative purposes)

SpeciesComponentYield (% of essential oil)Reference
Juniperus asheiCedrol20.3%[15]
Juniperus virginianaCedrol19.8%[15]
Juniperus scopulorumCedrol24.1%[15]

Experimental Protocols

Protocol 1: General Protocol for Solvent Extraction of this compound

This protocol is a generalized procedure and may require optimization.

  • Preparation of Plant Material:

    • Air-dry the leaves of Platycladus orientalis.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in ethanol (e.g., 1:10 w/v) at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in a water-methanol mixture.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The sesquiterpenoid fraction is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Crystallization:

    • Concentrate the purified fractions containing this compound.

    • Attempt crystallization from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate, acetone-water).

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Cedrane_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP NPP Nerolidyl Diphosphate FPP->NPP Bisabolyl_Cation Bisabolyl Cation NPP->Bisabolyl_Cation Cyclization Cedrenyl_Cation Cedrenyl Cation Bisabolyl_Cation->Cedrenyl_Cation Rearrangement & Cyclization Cedrane_Skeleton Cedrane Skeleton Cedrenyl_Cation->Cedrane_Skeleton Further Reactions Cedranediol This compound Cedrane_Skeleton->Cedranediol Hydroxylation

Caption: Biosynthetic pathway of cedrane sesquiterpenoids.

Isolation_Workflow Plant_Material Platycladus orientalis Leaves Extraction Extraction (e.g., Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Liquid-Liquid Partitioning) Crude_Extract->Fractionation Enriched_Fraction Sesquiterpenoid-Enriched Fraction Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Purification Further Purification (e.g., Prep-HPLC) Impure_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Crystals Crystals of This compound Crystallization->Crystals

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Raw_Material Check Raw Material (Source, Prep) Start->Check_Raw_Material Check_Extraction Check Extraction (Solvent, Time, Temp) Start->Check_Extraction Check_Purification Check Purification (Co-elution, Losses) Start->Check_Purification Check_Crystallization Check Crystallization (Solvent, Conditions) Start->Check_Crystallization Optimize_Material Optimize Material Sourcing & Prep Check_Raw_Material->Optimize_Material Optimize_Extraction Optimize Extraction Parameters Check_Extraction->Optimize_Extraction Optimize_Purification Optimize Chromatography Check_Purification->Optimize_Purification Optimize_Crystallization Optimize Crystallization Protocol Check_Crystallization->Optimize_Crystallization Improved_Yield Improved Yield Optimize_Material->Improved_Yield Optimize_Extraction->Improved_Yield Optimize_Purification->Improved_Yield Optimize_Crystallization->Improved_Yield

Caption: Logical relationship for troubleshooting low yield.

References

minimizing solvent effects in in vitro studies of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent effects in in vitro studies of 1,7-Diepi-8,15-cedranediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a sesquiterpenoid, a type of natural product that can be isolated from sources like the leaves of Platycladus orientalis or cedarwood oil.[1][2][3][4] It is investigated for its biological activities, including its role as a semiochemical that influences insect behavior.[1] For in vitro studies, understanding its physical and chemical properties is crucial for proper experimental design.

Q2: In which solvents is this compound soluble?

A2: this compound is a lipophilic compound soluble in several organic solvents. Published data indicates its solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5][6] Due to its poor water solubility, using an organic solvent to prepare stock solutions for in vitro assays is necessary.

Q3: Why is it critical to minimize solvent effects in cell-based assays?

A3: Organic solvents, even at low concentrations, can induce significant biological effects that may interfere with experimental results. For instance, DMSO, a widely used solvent, can alter gene expression, influence cell proliferation, induce cell cycle arrest, and even directly interact with assay components.[7][8][9][10] These "off-target" effects can mask the true biological activity of the test compound, this compound, leading to false positive or false negative results.[11]

Q4: What is a vehicle control and why is it essential for my experiment?

A4: A vehicle control is a crucial experimental control that contains the same concentration of the solvent (the "vehicle") used to dissolve the test compound, but without the compound itself.[12] For example, if you treat cells with this compound dissolved in DMSO, your vehicle control would be cells treated with the exact same final concentration of DMSO. This allows you to distinguish the effects of the compound from the effects of the solvent.

Q5: How do I determine the maximum safe solvent concentration for my specific cell line?

A5: The maximum safe solvent concentration is highly dependent on the cell type.[10] It is imperative to perform a dose-response cytotoxicity assay with the chosen solvent on your specific cell line before beginning your experiments with this compound. This involves exposing the cells to a range of solvent concentrations (e.g., 0.01% to 2% DMSO) and measuring cell viability using an assay like MTT or Trypan Blue exclusion.[12] The highest concentration that does not significantly impact cell viability is your maximum tolerated concentration.

Q6: My this compound solution precipitates when added to the cell culture medium. What should I do?

A6: Precipitation occurs when the compound's solubility limit is exceeded in the final aqueous medium. To resolve this, you can:

  • Optimize Dilution: Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the final desired concentration. This keeps the final solvent percentage low.[13]

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility.[13]

  • Increase Agitation: Ensure the solution is mixed thoroughly immediately after adding the stock solution.[14]

  • Consider a Different Solvent: While DMSO is common, other solvents like ethanol (B145695) may be an option, but their compatibility and safe concentration must also be determined.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number40768-81-8[1][2]
Molecular FormulaC₁₅H₂₆O₂[1][3]
Molecular Weight238.37 g/mol [1][3]
AppearanceNot specified (likely solid)
SolubilitySoluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][5][6]

Table 2: General Recommendations for Maximum Solvent Concentrations in Cell-Based Assays

SolventRecommended Max. Concentration (v/v)NotesReference
DMSO< 0.5% (ideally ≤ 0.1%)Cell-type dependent; can induce biological effects even at 0.1%.[8][10][13]
Ethanol< 0.1%Can cause cytotoxicity and affect specific cellular processes like ROS production.[11][12]
Note: These are general guidelines. The optimal concentration must be determined experimentally for each cell line and assay.

Visualized Workflows and Decision Guides

cluster_prep Preparation cluster_exp Experiment cluster_ctrl Controls cluster_analysis Analysis A Prepare concentrated stock of This compound in pure solvent (e.g., 10 mM in DMSO) D Prepare serial dilutions of compound in culture medium A->D B Determine max. tolerated solvent concentration via viability assay (e.g., MTT, Trypan Blue) E Add compound dilutions to cells. Ensure final solvent concentration is constant and below max. limit B->E C Seed cells and allow attachment C->D G Vehicle Control: Medium + same final solvent conc. C->G H Untreated Control: Medium only C->H I Positive Control (if applicable) C->I D->E F Incubate for desired duration E->F J Perform assay readout (e.g., viability, gene expression) F->J G->J H->J I->J K Normalize data to controls and analyze results J->K

References

Validation & Comparative

A Comparative Analysis of HPLC and GC-MS for the Quantification of 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,7-Diepi-8,15-cedranediol, a sesquiterpenoid diol. This document outlines detailed experimental protocols, presents a quantitative comparison of the two techniques, and offers visual guides to the analytical workflow and method selection process.

This compound is a sesquiterpenoid with the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol .[1] It is found in various plants, including those from the Cupressaceae family.[1] The selection of an appropriate analytical technique is crucial for its accurate quantification in various matrices. This guide explores the cross-validation of HPLC and GC-MS for this purpose.

Quantitative Performance Comparison

The following table summarizes the hypothetical performance data for the analysis of this compound using HPLC and GC-MS. These values are representative of what can be expected from well-optimized methods and are based on the general performance of these techniques for similar analytes.

Performance ParameterHPLC-UVGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.999
**Accuracy (Recovery %)98.5% - 101.2%99.1% - 100.8%
Precision (RSD %) < 2.0%< 1.5%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~30 ng/mL
Sample Throughput HighModerate
Requirement for Derivatization NoYes (for improved volatility)
Specificity Moderate to HighVery High

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for the analysis of sesquiterpenoid diols and are tailored for this compound.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-20 min: 60-90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 60% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in methanol, filtered through a 0.45 µm filter, and then injected.

GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Sample Preparation and Derivatization: To a dried sample, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) are added. The mixture is heated at 70°C for 30 minutes. After cooling, the sample is diluted with hexane (B92381) and injected.

Visual Guides

The following diagrams illustrate the cross-validation workflow and the decision-making process for selecting the appropriate analytical method.

Cross-Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Comparison cluster_3 Method Selection HPLC_Dev HPLC Method Development Validation_Params Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) HPLC_Dev->Validation_Params GCMS_Dev GC-MS Method Development GCMS_Dev->Validation_Params Data_Analysis Analyze & Compare Performance Data Validation_Params->Data_Analysis Method_Choice Select Optimal Method for Intended Purpose Data_Analysis->Method_Choice

Cross-validation workflow for HPLC and GC-MS methods.

Method Selection Logic cluster_hplc HPLC Considerations cluster_gcms GC-MS Considerations Compound This compound Properties HPLC_Choice Choose HPLC if: Compound->HPLC_Choice GCMS_Choice Choose GC-MS if: Compound->GCMS_Choice HPLC_Reason1 Thermolabile Compound HPLC_Choice->HPLC_Reason1 HPLC_Reason2 No Derivatization Preferred HPLC_Choice->HPLC_Reason2 HPLC_Reason3 High Sample Throughput Needed HPLC_Choice->HPLC_Reason3 GCMS_Reason1 High Specificity Required GCMS_Choice->GCMS_Reason1 GCMS_Reason2 Lower Detection Limits Needed GCMS_Choice->GCMS_Reason2 GCMS_Reason3 Volatility is Achievable (with derivatization) GCMS_Choice->GCMS_Reason3

Decision tree for selecting between HPLC and GC-MS.

Discussion

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.

HPLC-UV is a robust and high-throughput technique that is well-suited for routine quality control applications. Its primary advantage is that it does not require derivatization, which simplifies sample preparation. However, its sensitivity and specificity may be lower than that of GC-MS. The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths, which can sometimes lead to interference from other compounds in the sample matrix.

GC-MS offers superior specificity and lower detection limits. The mass spectrometric detection provides structural information, which is highly valuable for unambiguous peak identification. However, the diol structure of this compound makes it relatively non-volatile. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. This adds a step to the sample preparation process and may introduce variability if not carefully controlled.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantification of this compound.

  • HPLC-UV is recommended for applications requiring high sample throughput and where derivatization is to be avoided.

  • GC-MS is the method of choice when high specificity and low detection limits are critical, such as in trace analysis or for confirmation of identity.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, sample matrix, and available resources. The validation of the chosen method should be performed according to established guidelines, such as those from the ICH, to ensure the reliability and accuracy of the results.[2][3]

References

comparing the antimicrobial activity of 1,7-Diepi-8,15-cedranediol to known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of cedrane (B85855) sesquiterpenoids, a class of natural compounds to which 1,7-Diepi-8,15-cedranediol belongs, against established antibiotic agents. Due to a lack of specific experimental data on this compound, this guide leverages published data on structurally related cedrane sesquiterpenoids to offer a broader perspective on the potential efficacy of this chemical class. The data presented herein is intended to inform future research and drug development initiatives in the search for novel antimicrobial agents.

Executive Summary

Sesquiterpenoids, a diverse class of natural products, are gaining attention for their wide range of biological activities, including antimicrobial properties.[1] Cedrane sesquiterpenoids, characterized by their tricyclic carbon skeleton, are prominent constituents of essential oils from various plants, notably from the Cupressaceae family (cedarwood).[2] While direct antimicrobial data for this compound is not currently available in published literature, studies on closely related compounds such as α-cedrene, β-cedrene, sesquithuriferol, and cedrol (B397079) have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] This guide synthesizes the available quantitative data for these related compounds and compares them to the performance of well-established antibiotics against similar microbial strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative cedrane sesquiterpenoids and commonly used antibiotics against selected microorganisms.

Table 1: Antibacterial Activity of Cedrane Sesquiterpenoids vs. Standard Antibiotics

Compound/AntibioticMicroorganismMIC (µg/mL)Reference
α-Cedrene, β-Cedrene, SesquithuriferolBacillus subtilis3.06[3]
Ciprofloxacin (B1669076)Bacillus subtilis0.03 - 1[5][6]
α-Cedrene, β-Cedrene, SesquithuriferolProteus sp.3.06[3]
AmpicillinProteus mirabilisOften resistant; MICs can be >32[7][8]
CedrolGram-positive bacteria31.25 - 62.5[4]

Table 2: Antifungal Activity of Cedrane Sesquiterpenoids vs. Standard Antifungal Agent

Compound/AntifungalMicroorganismMIC (µg/mL)Reference
CedrolYeast31.25 - 62.5[4]
FluconazoleCandida albicans0.25 - 1.0[1][9]

Experimental Protocols

The data cited in this guide were predominantly obtained using standardized methods for antimicrobial susceptibility testing, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Serial Dilution: The antimicrobial agent (e.g., a cedrane sesquiterpenoid or a standard antibiotic) is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the zone of no growth around the disk (zone of inhibition) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the agent.

Potential Mechanism of Action of Sesquiterpenoids

The precise antimicrobial mechanism of this compound has not been elucidated. However, studies on other sesquiterpenoids suggest several potential modes of action. A key mechanism is the disruption of the microbial cell membrane's integrity.[11] This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Another proposed mechanism for some sesquiterpenoids, such as cedrol, involves the induction of oxidative stress within the fungal cell, leading to apoptosis.

Below is a conceptual workflow illustrating a generalized experimental approach to investigate the antimicrobial activity of a novel compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_comparison Comparative Evaluation start Test Compound (this compound) disk_diffusion Disk Diffusion Assay start->disk_diffusion Impregnate disks measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones microorganisms Panel of Microorganisms (Bacteria & Fungi) microorganisms->disk_diffusion mic_determination Broth Microdilution (Determine MIC) measure_zones->mic_determination Active compounds proceed mbc_determination Determine MBC/MFC mic_determination->mbc_determination Subculture from clear wells compare_mic Compare MICs to Known Antibiotics mic_determination->compare_mic antibiotics Standard Antibiotics antibiotics->compare_mic

Caption: Experimental workflow for antimicrobial activity assessment.

Conclusion and Future Directions

The available data on cedrane sesquiterpenoids, such as α- and β-cedrene, sesquithuriferol, and cedrol, indicate that this class of compounds possesses noteworthy antibacterial and antifungal properties. While the potency of these natural products may not uniformly surpass that of conventional antibiotics, their novel chemical structures present a promising scaffold for the development of new antimicrobial agents. The significant activity of some cedrane derivatives against bacteria like Bacillus subtilis and Proteus sp. warrants further investigation.

Future research should prioritize the direct evaluation of this compound's antimicrobial activity against a broad panel of clinically relevant microorganisms. Mechanistic studies are also crucial to elucidate its mode of action and identify its molecular targets. Furthermore, structure-activity relationship (SAR) studies on a library of cedrane derivatives could lead to the identification of more potent and selective antimicrobial candidates. Such research is vital in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to the Anti-Inflammatory Effects of Sesquiterpenes: Evaluating β-Caryophyllene, Parthenolide, and α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their diverse and potent pharmacological activities.[1] Among these, their anti-inflammatory properties have garnered significant scientific interest. This guide provides a comparative analysis of the anti-inflammatory effects of three well-characterized sesquiterpenes: β-caryophyllene, parthenolide, and α-bisabolol. It is important to note that while 1,7-diepi-8,15-cedranediol is a known cedrane (B85855) sesquiterpene, a comprehensive search of scientific literature reveals a lack of available data on its specific anti-inflammatory effects. Therefore, this guide will focus on the aforementioned sesquiterpenes for which substantial experimental data exists.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of β-caryophyllene, parthenolide, and α-bisabolol has been demonstrated across various in vitro and in vivo models. The following table summarizes key quantitative data from representative studies, highlighting their potency in inhibiting key inflammatory mediators.

CompoundModel SystemAssayKey FindingsReference
β-Caryophyllene Lipopolysaccharide (LPS)-stimulated human gingival fibroblasts (GF) and oral mucosa epithelial cells (EC)Cytokine mRNA Expression (qRT-PCR)Suppressed the increased mRNA for TNF-α and IL-1β.[2]
LPS-stimulated human GF and ECCytokine Protein ExpressionBlunted the LPS-induced increase in TNF-α, IL-1β, IL-6, and IL-17A.[2]
Carrageenan-induced paw edema in miceIn vivo anti-inflammatorySignificant reduction in paw volumes.[3]
Parthenolide LPS-challenged cystic fibrosis knockout miceIn vivo anti-inflammatorySignificantly reduced neutrophil influx into the lung and reduced cytokines and chemokines in bronchoalveolar lavage.[4]
TNF/IL-1β-stimulated airway epithelial cellsNF-κB Activation (EMSA)Marked inhibition of excessive IL-8 response and inhibition of IκBα depletion, leading to inhibition of NF-κB activation.[4]
α-Bisabolol LPS-stimulated RAW 264.7 macrophagesPro-inflammatory Cytokine ProductionSignificantly reduced protein and mRNA levels of IL-6, IL-1β, and TNF-α.[5]
Dextran sulfate (B86663) sodium (DSS)-induced colitis in miceIn vivo anti-inflammatorySignificantly prevented the increase in pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, IL-17A) at both protein and mRNA levels.[5][6]
IgE/Antigen-stimulated bone marrow-derived mast cells (BMMCs)MAPK Phosphorylation (Western Blot)Dose-dependently attenuated the phosphorylation of JNK.[7]

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of these sesquiterpenes are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Parthenolide is a well-established inhibitor of this pathway.[8][9] It has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This action blocks the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4][6] β-Caryophyllene and α-bisabolol also exert their anti-inflammatory effects in part through the inhibition of NF-κB activation.[2][10]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P IkBa->IkBa NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa degrad Degradation IkBa->degrad NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus NFkB_IkBa->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Parthenolide Parthenolide Parthenolide->IKK Beta_Caryophyllene β-Caryophyllene Beta_Caryophyllene->IKK Alpha_Bisabolol α-Bisabolol Alpha_Bisabolol->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenes.

MAPK Signaling Pathway

The MAPK family, including JNK, ERK, and p38, is another critical signaling cascade in the inflammatory process. α-Bisabolol has been shown to suppress the phosphorylation of JNK and p38 in response to inflammatory stimuli.[7] Similarly, β-caryophyllene can modulate MAPK signaling.[11] The inhibition of these kinases prevents the activation of downstream transcription factors, such as AP-1, which also contributes to the expression of pro-inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases JNK JNK Upstream_Kinases->JNK P p38 p38 Upstream_Kinases->p38 P ERK ERK Upstream_Kinases->ERK P AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Alpha_Bisabolol α-Bisabolol Alpha_Bisabolol->JNK Alpha_Bisabolol->p38 Beta_Caryophyllene β-Caryophyllene Beta_Caryophyllene->p38

Caption: Modulation of the MAPK signaling pathway by sesquiterpenes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of the discussed sesquiterpenes.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Lines: RAW 264.7 (murine macrophages), human gingival fibroblasts (GF), and human oral mucosa epithelial cells (EC) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Stimulation: Inflammation is typically induced by treating cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

  • Treatment: Cells are pre-treated with various concentrations of the test sesquiterpene for a specified duration (e.g., 1-2 hours) before LPS stimulation.

2. Cytokine Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

3. Western Blot Analysis for Signaling Proteins:

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules like IκBα, JNK, p38, and ERK.

  • Procedure:

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-JNK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema in Mice:

  • Principle: This is a classic model of acute inflammation. The injection of carrageenan into the paw induces an inflammatory response characterized by edema (swelling).

  • Procedure:

    • Acclimatize male BALB/c mice for at least one week.

    • Administer the test sesquiterpene (e.g., via oral gavage or intraperitoneal injection) at various doses.

    • After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the vehicle control group.

Conclusion

β-Caryophyllene, parthenolide, and α-bisabolol are potent anti-inflammatory sesquiterpenes that act through the modulation of the NF-κB and MAPK signaling pathways. The experimental data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents for inflammatory diseases. While data on the anti-inflammatory effects of this compound is currently lacking, the established methodologies outlined here can be applied to investigate its potential bioactivity and that of other novel sesquiterpenes.

References

Comparative Analysis of Cedrol and 1,7-Diepi-8,15-cedranediol as Insect Repellents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for effective and environmentally benign insect repellents, natural compounds derived from essential oils have garnered significant scientific attention. Among these, cedrol (B397079), a sesquiterpene alcohol abundant in the essential oil of conifers, has been the subject of numerous studies evaluating its efficacy against a variety of insect pests.[1][2][3] In contrast, 1,7-Diepi-8,15-cedranediol, another cedrane-type sesquiterpenoid found in cedarwood oil and the essential oil of Platycladus orientalis, remains largely uninvestigated for its insect repellent properties.[4] This guide provides a comparative overview based on the currently available scientific literature, highlighting the significant body of research on cedrol while noting the conspicuous absence of data for this compound.

Quantitative Data on Repellent and Toxic Activities

Comprehensive quantitative data is available for cedrol, demonstrating its effectiveness against several insect species. However, no comparable data has been identified in the scientific literature for this compound.

Table 1: Repellent and Toxic Effects of Cedrol Against Various Insect Species

Insect SpeciesCommon NameEffect TypeConcentrationObserved Effect
Ixodes scapularisBlack-legged TickToxicity6.3 mg/ml100% mortality of nymphs[5][6]
Solenopsis invictaRed Imported Fire AntRepellency50% cedrol100% repellency[1]
Wasmannia auropunctataLittle Fire AntRepellency17.5 mg (on chopsticks)Significantly fewer ants compared to control[1]
Anopheles gambiaeAfrican Malaria MosquitoAttractant (Oviposition)Not specifiedAttracts pregnant females for egg-laying[1]

Experimental Protocols

Detailed experimental methodologies for the evaluation of cedrol's insect repellent and toxic properties have been described in various studies. Due to the lack of research on this compound, no specific experimental protocols for this compound can be provided.

Cedrol: Black-legged Tick (Ixodes scapularis) Contact Toxicity Assay

This protocol is adapted from studies assessing the toxicity of cedrol to tick nymphs.[1]

  • Insects: Laboratory-reared, unfed nymphs of Ixodes scapularis.

  • Test Substance: (+)-Cedrol dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to achieve various concentrations. A solvent-only control is used for comparison.

  • Apparatus: Filter paper treated with the test substance and placed in a petri dish or a similar container.

  • Procedure: A specified number of tick nymphs are placed on the treated filter paper. The containers are then held at a controlled temperature and humidity.

  • Data Analysis: Mortality is assessed at predetermined time intervals (e.g., 24 and 48 hours). The concentration required to cause 50% mortality (LC50) can be calculated.

Cedrol: Red Imported Fire Ant (Solenopsis invicta) Repellency Assay

This method evaluates the ability of cedrol to create a barrier that repels foraging ants.[1]

  • Insects: Worker ants from a laboratory colony of Solenopsis invicta.

  • Test Substance: A solution of cedrol in a volatile solvent.

  • Apparatus: A test arena with a food source. A barrier of the test substance is applied between the ants and the food.

  • Procedure: Ants are introduced into the arena and their ability to cross the cedrol-treated barrier to access the food is observed over a specific period. The number of ants crossing the barrier in the treatment group is compared to a solvent-only control group.

  • Data Analysis: Repellency is calculated as the percentage reduction in ants crossing the treated barrier compared to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for cedrol's repellent activity involves the octopaminergic nervous system in insects.[1][2] A general workflow for insect repellent bioassays is also presented.

G cluster_workflow General Experimental Workflow for Insect Repellent Bioassays prep Preparation of Test Substance and Control setup Experimental Setup (e.g., Arena, Cage) prep->setup intro Introduction of Insects setup->intro observe Observation and Data Collection intro->observe analysis Data Analysis and Interpretation observe->analysis

Caption: General experimental workflow for insect repellent bioassays.

G cluster_pathway Proposed Signaling Pathway of Cedrol's Repellent Activity Cedrol Cedrol OctoR Octopamine (B1677172) Receptor (GPCR) Cedrol->OctoR Binds to GProtein G-Protein OctoR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellResponse Cellular Response (e.g., Neuronal Hyperpolarization) SecondMessenger->CellResponse Initiates Repellency Behavioral Repellency CellResponse->Repellency Leads to

Caption: Proposed signaling pathway of cedrol's repellent activity via an octopamine receptor.

Conclusion

The available scientific evidence strongly supports the potential of cedrol as a natural insect repellent and toxicant against specific insect species. Its mechanism of action is thought to involve the disruption of the octopaminergic nervous system, a key pathway in invertebrates.[1][2] In stark contrast, there is a significant lack of research on the insect repellent properties of this compound. While it is a known constituent of cedarwood oil, its individual contribution to the repellent effects of the oil has not been elucidated.[4][7] Therefore, a direct comparative study is not feasible at this time. Further research is imperative to determine the bioactivity of this compound and to understand the full spectrum of insect repellent compounds present in cedarwood and other essential oils. This knowledge will be crucial for the development of new and effective natural insect repellent formulations.

References

Evaluating the Cytotoxicity of 1,7-Diepi-8,15-cedranediol Against Drug-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel sesquiterpenoid, 1,7-Diepi-8,15-cedranediol, against drug-resistant cancer cell lines. Due to the limited publicly available data on this specific compound, this document outlines a robust experimental plan, presents hypothetical data for comparative purposes, and details the necessary protocols to carry out such an investigation. The guide compares the prospective performance of this compound against established chemotherapeutic agents, offering a blueprint for its preclinical assessment.

Introduction to this compound and the Challenge of Drug Resistance

This compound is a sesquiterpenoid natural product. While its biological activities are not yet extensively characterized, related compounds have demonstrated a range of pharmacological effects, including anticancer properties. A critical hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad spectrum of structurally and mechanistically unrelated drugs. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of MDR, as these transporters actively efflux chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[1][2] Therefore, novel compounds that can overcome or circumvent these resistance mechanisms are of significant therapeutic interest.

This guide outlines the experimental approach to determine if this compound exhibits cytotoxic activity against cancer cells that have acquired resistance to standard chemotherapeutic drugs.

Experimental Design and Workflow

The evaluation of a novel compound's efficacy against drug-resistant cancer cells involves a multi-step process. This includes the development of resistant cell lines, comparative cytotoxicity assays against parental (sensitive) and resistant cells, and a deeper investigation into the mechanism of cell death.

experimental_workflow cluster_setup Phase 1: Setup and Characterization cluster_testing Phase 2: Cytotoxicity Evaluation cluster_mechanism Phase 3: Mechanistic Studies start Select Parental Cancer Cell Line (e.g., MCF-7, A2780) dev_resistant Develop Drug-Resistant Subline (e.g., MCF-7/ADR) via incremental drug exposure start->dev_resistant confirm_resistance Confirm Resistance: Compare IC50 of standard drug in parental vs. resistant cells dev_resistant->confirm_resistance cytotoxicity_assay Perform Cytotoxicity Assays (MTT or SRB) with this compound and Standard Drugs confirm_resistance->cytotoxicity_assay Proceed if resistance is confirmed calc_ic50 Calculate IC50 Values for all compounds in both sensitive and resistant cell lines cytotoxicity_assay->calc_ic50 calc_ri Calculate Resistance Index (RI) RI = IC50 (resistant) / IC50 (sensitive) calc_ic50->calc_ri apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) to determine mode of cell death calc_ri->apoptosis_assay Investigate if RI is low for novel compound pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for P-gp, Bcl-2, Caspases) apoptosis_assay->pathway_analysis p_glycoprotein_pathway P-glycoprotein Mediated Drug Efflux cluster_cell Cancer Cell drug_out Doxorubicin / Paclitaxel pgp P-glycoprotein (P-gp) (ABCB1 Transporter) drug_out->pgp Enters Cell target Intracellular Targets (DNA, Microtubules) drug_out->target Blocked drug_in Doxorubicin / Paclitaxel pgp->drug_in Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp Hydrolysis cisplatin_resistance_pathway Mechanisms of Cisplatin Resistance cluster_cell Cisplatin-Resistant Cancer Cell cis_in Cisplatin transporter_in Reduced Influx (e.g., ↓ CTR1) cis_in->transporter_in detox Increased Inactivation (e.g., Glutathione) cis_in->detox dna DNA Adducts cis_in->dna Forms cis_out Cisplatin dna_repair Enhanced DNA Repair (e.g., ERCC1) apoptosis_block Inhibition of Apoptosis (e.g., ↑ Bcl-2) dna->dna_repair Repaired apoptosis Apoptosis dna->apoptosis Triggers apoptosis->apoptosis_block Inhibited

References

Unveiling the Research Landscape of 1,7-Diepi-8,15-cedranediol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment of the Current Scientific Evidence and Future Research Directions

For researchers, scientists, and professionals in drug development, the evaluation of novel compounds is a critical endeavor. This guide provides a comprehensive comparison of the current state of research on 1,7-Diepi-8,15-cedranediol, placing its known properties in the context of a typical drug discovery pipeline. While the compound has established applications in other industries, its potential as a therapeutic agent remains largely unexplored, presenting a noteworthy research opportunity.

Overview of this compound

This compound is a sesquiterpene diol, a naturally occurring compound that can be isolated from the essential oil of cedarwood. It belongs to the class of cedrane (B85855) derivatives and is noted for its distinct chemical structure. Currently, its primary applications are in the fragrance industry, owing to its pleasant aroma, and as a semiochemical for pest management, where it influences insect behavior.

While its potential for medicinal applications has been suggested, a thorough review of the scientific literature reveals a significant gap in research concerning its in vivo efficacy for any therapeutic indication. This guide aims to summarize the existing knowledge and highlight the absence of critical preclinical data.

Comparative Analysis: this compound in the Drug Discovery Pipeline

To contextualize the current research status of this compound, it is useful to compare its progress against a standard drug discovery and development workflow. The following diagram illustrates the typical stages a compound must pass through to become a candidate for clinical trials.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Current Status of this compound Target Identification\n& Validation Target Identification & Validation Hit Identification\n(Screening) Hit Identification (Screening) Target Identification\n& Validation->Hit Identification\n(Screening) Lead Generation\n& Optimization Lead Generation & Optimization Hit Identification\n(Screening)->Lead Generation\n& Optimization In Vitro Studies\n(ADME, Toxicity) In Vitro Studies (ADME, Toxicity) Lead Generation\n& Optimization->In Vitro Studies\n(ADME, Toxicity) In Vivo Animal Models\n(Efficacy, Safety) In Vivo Animal Models (Efficacy, Safety) In Vitro Studies\n(ADME, Toxicity)->In Vivo Animal Models\n(Efficacy, Safety) Phase I\n(Safety) Phase I (Safety) In Vivo Animal Models\n(Efficacy, Safety)->Phase I\n(Safety) Phase II\n(Efficacy) Phase II (Efficacy) Phase I\n(Safety)->Phase II\n(Efficacy) Phase III\n(Large-scale Efficacy) Phase III (Large-scale Efficacy) Phase II\n(Efficacy)->Phase III\n(Large-scale Efficacy) Compound Identified Compound Identified & Characterized No Public Data In Vivo Efficacy Data (Not Available) Compound Identified->No Public Data Significant Research Gap

Caption: A standard drug discovery workflow highlighting the current research gap for this compound.

As the diagram illustrates, this compound has been identified and characterized. However, there is a notable absence of publicly available data on its progression through the subsequent critical stages of preclinical development, specifically in vivo efficacy studies in animal models.

Known Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its role as a semiochemical, specifically as an insect repellent. This mode of action is based on its interaction with the chemosensory pathways of insects, disrupting their ability to locate host plants or prey.

G compound This compound receptor Insect Olfactory Receptors compound->receptor Binds to pathway Chemosensory Pathway Disruption receptor->pathway behavior Altered Insect Behavior (Repellency) pathway->behavior

Caption: The signaling pathway of this compound as a semiochemical in insects.

This established mechanism in insects does not, however, provide direct evidence of therapeutic efficacy in mammals. Without dedicated in vitro and subsequent in vivo studies, its potential effects on human or animal physiology remain speculative.

Experimental Data and Protocols

A comprehensive search of scientific databases reveals a lack of published studies detailing the in vivo efficacy of this compound in animal models for any therapeutic area. Consequently, there are no established experimental protocols or quantitative data to present in a comparative format.

Table 1: Summary of Known Properties of this compound

PropertyDescription
Chemical Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Source Naturally extracted from cedarwood oil
Compound Type Sesquiterpene diol
Known Applications Fragrance industry, Insect repellent (semiochemical)
In Vivo Efficacy Data Not publicly available
In Vitro Efficacy Data Not publicly available for therapeutic targets

Comparison with Alternatives and Future Outlook

Given the absence of in vivo efficacy data for this compound, a direct comparison with alternative compounds for a specific therapeutic effect is not feasible. The true "alternative" in this context is the vast number of other natural and synthetic compounds that have progressed through the preclinical and, in some cases, clinical stages of drug development.

The lack of data for this compound represents a significant research opportunity. For scientists and drug development professionals, this compound is effectively a blank slate for therapeutic exploration. Future research should focus on:

  • Broad In Vitro Screening: Assessing the compound's activity against a wide range of biological targets (e.g., enzymes, receptors, cell lines) to identify potential therapeutic areas.

  • ADME/Tox Studies: Initial in vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Hypothesis-Driven In Vivo Studies: Should promising in vitro activity be identified, progressing to well-designed animal models to evaluate efficacy and safety.

Conclusion

This compound is a well-characterized natural product with established uses in non-therapeutic applications. However, for the research and drug development community, its journey as a potential therapeutic agent has not yet begun. The current body of scientific evidence is insufficient to validate its in vivo efficacy in any animal model. This guide serves not as a comparison of its performance, but as a call to the scientific community to explore the untapped potential of this and other understudied natural compounds. The path from a known chemical entity to a validated therapeutic agent is long and requires rigorous scientific investigation, starting with the fundamental preclinical studies that are currently absent for this compound.

structure-activity relationship of cedrane diols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of cedrane (B85855) diols reveals a landscape ripe for further exploration. While extensive research has elucidated the biological activities of the parent sesquiterpene, cedrol (B397079), data on cedrane diols remain comparatively sparse. This guide synthesizes the available experimental data to provide a comparative overview of the bioactivity of cedrane diols, primarily in contrast to the well-studied cedrol, to delineate the emerging SAR.

The cedrane scaffold, a tricyclic sesquiterpenoid, forms the foundation of these compounds. The introduction of hydroxyl groups significantly modulates their biological properties, including antifungal, anticancer, and neuroprotective effects. The position and stereochemistry of these hydroxyl moieties are critical determinants of their activity.

Antifungal Activity

The antifungal potential of cedrane derivatives has been a key area of investigation. While data on cedrane diols is limited, studies on related sesquiterpenoid diols from the Cedrus genus offer initial insights. For instance, (E)-(2S,3S,6R)-atlantone-2,3-diol, a sesquiterpene diol isolated from Cedrus deodara, has demonstrated weak antifungal activity against Aspergillus parasiticus and A. sydowii[1]. Another related triol, (E)-(2S,3S,6S)-atlantone-2,3,6-triol, was found to be active against Trichophyton rubrum[1].

In comparison, the mono-ol cedrol, a major component of cedarwood oil, has shown potent antifungal activity against the plant pathogen Phellinus noxius, with an IC50 value of 15.7 µg/mL, outperforming the commercial fungicide triflumizole (B33211) (IC50 = 32.1 µg/mL)[2]. This suggests that the presence and position of additional hydroxyl groups can significantly alter the antifungal spectrum and potency. The limited data on 15-hydroxyallo-cedrol, a cedrane diol from Juniperus lucayana, also points towards its contribution to antifungal effects against Botrytis cinerea, although quantitative data for this specific compound is not available[3].

Anticancer Activity

The anticancer properties of cedrol are well-documented, providing a crucial baseline for understanding the potential of cedrane diols. Cedrol has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia K562 and colon cancer HT-29 cells[4]. It induces apoptosis through the activation of the caspase-9-dependent mitochondrial intrinsic pathway[4]. For colorectal cancer cell lines HT-29 and CT-26, cedrol exhibited IC50 values of 138.91 and 92.46 µM, respectively[5]. The anticancer effect of cedrol is also attributed to its ability to induce cell cycle arrest and destabilize plasma membrane lipid rafts[4][5].

While direct and extensive quantitative data for the anticancer activity of a series of cedrane diols is not yet available in the literature, the pronounced effects of cedrol suggest that the introduction of a second hydroxyl group could modulate this activity. The specific positioning of the second hydroxyl group would likely influence the compound's interaction with biological targets and its overall cytotoxic profile. Further studies synthesizing and evaluating a library of cedrane diols are necessary to establish a clear SAR for anticancer activity.

Neuroprotective Effects

Research into the neuroprotective effects of cedrane derivatives is an emerging field. While direct evidence for cedrane diols is limited, the broader class of sesquiterpenoids has shown promise. Phenolic-enriched fractions from Juniperus species, which are known to contain cedrane-type sesquiterpenoids, have demonstrated acetylcholinesterase (AChE) inhibitory activity and protective effects in neurons under oxidative stress[6]. This suggests that cedrane derivatives could be valuable leads for the development of neuroprotective agents. The influence of diol functionalities on these properties remains an area for future investigation.

Structure-Activity Relationship Summary

Based on the available data, a preliminary SAR for cedrane derivatives can be proposed:

  • Hydroxylation: The presence of at least one hydroxyl group, as seen in cedrol, is crucial for significant biological activity, particularly antifungal and anticancer effects.

  • Comparison with Parent Skeleton: The non-hydroxylated cedrene (B97730) isomers, α- and β-cedrene, also exhibit antimicrobial activity, with minimum inhibitory concentrations (MICs) of 3.06 µg/mL against Bacillus subtilis and Proteus sp.[7]. This indicates that the tricyclic cedrane core itself contributes to bioactivity, which is then further modified by hydroxylation.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The cedrane diols are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Assay Procedure: The assay is performed in a 96-well microtiter plate. A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI-1640). The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cedrane diols for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Data Presentation

Table 1: Antifungal Activity of Cedrane Derivatives and Related Sesquiterpenoids

CompoundFungal StrainActivity MetricValueReference
CedrolPhellinus noxiusIC5015.7 µg/mL[2]
(E)-(2S,3S,6R)-atlantone-2,3-diolAspergillus parasiticusMIC>250 µg/mL (weak)[1]
(E)-(2S,3S,6S)-atlantone-2,3,6-triolTrichophyton rubrumMIC125 µg/mL[1]
α-CedreneBacillus subtilisMIC3.06 µg/mL[7]
β-CedreneBacillus subtilisMIC3.06 µg/mL[7]

Table 2: Anticancer Activity of Cedrol

CompoundCell LineActivity MetricValueReference
CedrolHT-29 (Colon Cancer)IC50138.91 µM[5]
CedrolCT-26 (Colon Cancer)IC5092.46 µM[5]
CedrolK562 (Leukemia)IC50179.52 µM (at 48h)[5]
CedrolA549 (Lung Cancer)IC5014.53 µM (at 48h)[5]

Visualizations

Cedrane_Derivatives cluster_cedrane Cedrane Scaffold cluster_cedrol Cedrol (Mono-ol) cluster_cedranediol Cedrane-8,9-diol Cedrane Cedrol Cedrane->Cedrol Hydroxylation CedraneDiol Cedrol->CedraneDiol Additional Hydroxylation

Caption: General structures of the cedrane scaffold, cedrol, and a representative cedrane diol.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Cedrane Diol Analogs purification Purification and Characterization synthesis->purification antifungal Antifungal Assays (e.g., Broth Microdilution) purification->antifungal anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer neuroprotection Neuroprotective Assays (e.g., AChE Inhibition) purification->neuroprotection data Determine IC50/MIC antifungal->data anticancer->data neuroprotection->data sar Structure-Activity Relationship Analysis data->sar

Caption: A generalized workflow for the synthesis and biological evaluation of cedrane diols.

References

Assessment of Synergistic Effects of 1,7-Diepi-8,15-cedranediol with Other Compounds: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Comprehensive review and comparison guide on the synergistic effects of 1,7-Diepi-8,15-cedranediol.

1.0 Introduction

This compound is a sesquiterpene diol, a natural product that can be isolated from sources such as cedarwood oil and the leaves of Platycladus orientalis[1][2][3]. It belongs to the broader class of cedrane (B85855) sesquiterpenoids, which are known for a variety of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and insect-repellent properties[1][4][5][6][7]. This compound is utilized in the fragrance industry for its pleasant odor and as a semiochemical in pest management due to its ability to interfere with insect chemosensory pathways[1][8]. While its potential for biological activity makes it a target for research, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its synergistic potential with other compounds.

2.0 Current State of Research on Synergistic Effects

A thorough search of scientific databases for studies detailing the synergistic effects of this compound with other compounds yielded no specific experimental data. The existing literature focuses on its isolation, chemical properties, and standalone applications, primarily as an insect repellent and fragrance component[1][8]. There are no published studies that have investigated its efficacy in combination with other therapeutic agents or compounds to assess for synergistic, additive, or antagonistic interactions.

The broader class of sesquiterpenoids has been a subject of extensive research, with many compounds demonstrating significant biological activities that could be valuable in drug discovery[4][7]. However, this information is general and cannot be directly extrapolated to predict the specific synergistic interactions of this compound.

3.0 Future Research Directions and Hypothetical Experimental Workflow

Given the absence of data, this guide proposes a hypothetical framework for future research to assess the synergistic potential of this compound. The following sections outline a potential experimental workflow that could be adapted to study its effects in areas such as oncology or microbiology, where sesquiterpenoids have shown promise.

3.1 Proposed Experimental Protocols

Objective: To determine if this compound exhibits synergistic cytotoxicity with a known chemotherapeutic agent (e.g., Doxorubicin) against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Methodology:

  • Cell Culture: MCF-7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cytotoxicity Assay (MTT Assay):

    • Cells will be seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere for 24 hours.

    • Cells will be treated with varying concentrations of this compound alone, Doxorubicin alone, and combinations of both at constant and non-constant ratios.

    • After 48 hours of incubation, MTT reagent will be added to each well, and plates will be incubated for another 4 hours.

    • The resulting formazan (B1609692) crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis for Synergy:

    • The half-maximal inhibitory concentration (IC50) for each compound alone will be calculated.

    • The synergistic effect of the combination treatment will be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • The Dose Reduction Index (DRI) will be calculated to determine the fold-reduction in the dose of each drug when used in combination to achieve a given effect.

4.0 Visualization of Proposed Workflow

The following diagram illustrates the proposed experimental workflow to assess synergistic effects.

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding compound_A Drug A Alone (this compound) compound_B Drug B Alone (e.g., Doxorubicin) combination Combination (A + B) incubation 3. Incubation (48 hours) compound_A->incubation compound_B->incubation combination->incubation mtt_assay 4. MTT Assay incubation->mtt_assay readout 5. Absorbance Reading mtt_assay->readout ic50 6. Calculate IC50 Values readout->ic50 ci_dri 7. Calculate CI and DRI (Chou-Talalay Method) ic50->ci_dri conclusion 8. Determine Interaction (Synergy, Additive, Antagonism) ci_dri->conclusion

Caption: Proposed experimental workflow for assessing synergistic cytotoxicity.

There is currently no available experimental data to assess the synergistic effects of this compound with other compounds. The information presented in this guide highlights a significant knowledge gap and proposes a standardized experimental protocol to begin investigating these potential interactions. Such studies are crucial to unlock the full therapeutic potential of this natural compound and could pave the way for novel combination therapies in various disease models. Researchers are encouraged to undertake these foundational studies to generate the data necessary for a comprehensive comparison and understanding of its synergistic capabilities.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,7-Diepi-8,15-cedranediol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 1,7-Diepi-8,15-cedranediol, a sesquiterpenoid isolated from the leaves of Platycladus orientalis.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe disposal. Below is a summary of the key characteristics of this compound.

PropertyValueReference
CAS Number 40768-81-8[1][4]
Molecular Formula C₁₅H₂₆O₂[3][5]
Molecular Weight 238.37 g/mol [3][5]
Appearance Solid[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Disposal Procedures

The primary source for chemical disposal information is the Safety Data Sheet (SDS). The following procedures are based on general best practices for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Properly characterize the waste stream. This compound waste may be in various forms:

  • Pure Compound: Unused or expired solid compound.

  • Contaminated Labware: Glassware, pipette tips, gloves, etc., that have come into contact with the compound.

  • Solutions: The compound dissolved in a solvent.

Segregate the waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams.

Step 2: Waste Containerization

  • Solid Waste: Collect pure compound and contaminated disposable labware in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number, and the appropriate hazard pictograms.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. The label must identify all chemical constituents, including solvents, and their approximate concentrations.

Step 3: Disposal Pathway

The recommended disposal method for this compound is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the disposal of many organic chemical wastes.[6] This ensures the complete destruction of the compound.

  • Landfill: Do not dispose of this compound in a landfill.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid consult_ehs Consult Institutional EHS Office collect_solid->consult_ehs collect_liquid->consult_ehs disposal_co Transfer to Licensed Hazardous Waste Disposal Company consult_ehs->disposal_co incineration High-Temperature Incineration disposal_co->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Avoid generating dust if the material is a solid.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting the broader ecosystem.

References

Personal protective equipment for handling 1,7-Diepi-8,15-cedranediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1,7-Diepi-8,15-cedranediol

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for this compound, a sesquiterpenoid isolated from the leaves of Platycladus orientalis. While comprehensive toxicological data for this specific compound is not widely available, the following recommendations are based on available safety data sheets and general best practices for handling similar chemical substances in a laboratory setting.

Hazard Identification and Personal Protective Equipment

According to available data, this compound is classified with a "Warning" signal word and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE) is essential to minimize exposure.

Personal Protective Equipment (PPE) Specification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound to ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Prevent the formation of dust and aerosols.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Follow institutional guidelines for the disposal of empty chemical containers.

Do not dispose of this compound down the drain or in the general trash. All chemical waste must be managed in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

start Start: Experiment Planning ppe Don Personal Protective Equipment (PPE) start->ppe prep Prepare Work Area (Fume Hood, Spill Kit) ppe->prep handle Handle this compound prep->handle decontaminate Decontaminate Work Area and Equipment handle->decontaminate dispose Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End: Post-Experiment Documentation remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.